Tegafur-Uracil
Beschreibung
Structure
2D Structure
Eigenschaften
Key on ui mechanism of action |
The generation of this combo was conceived under the reported activation by the transformation of tegafur to 5-fluorouracil. These findings have convened with results that suggested that the degradation of 5-fluorouracil can be depressed by the addition of uracil. Uracil competitively inhibits the catabolic action of dihydropyrimidine dehydrogenase. This combined activity allows a significant increase in blood and tissue 5-fluorouracil levels by inhibiting its first-pass hepatic metabolism. The active metabolites of tegafur inhibit the enzyme thymidylate synthase (5-fluoro-deoxyuridine-monophosphate) and intercalate into RNA (5-fluorouridine-triphosphate). |
|---|---|
CAS-Nummer |
74578-38-4 |
Molekularformel |
C12H13FN4O5 |
Molekulargewicht |
312.25 g/mol |
IUPAC-Name |
5-fluoro-1-(oxolan-2-yl)pyrimidine-2,4-dione;1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H9FN2O3.C4H4N2O2/c9-5-4-11(6-2-1-3-14-6)8(13)10-7(5)12;7-3-1-2-5-4(8)6-3/h4,6H,1-3H2,(H,10,12,13);1-2H,(H2,5,6,7,8) |
InChI-Schlüssel |
DHMYGZIEILLVNR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(OC1)N2C=C(C(=O)NC2=O)F.C1=CNC(=O)NC1=O |
Andere CAS-Nummern |
74578-38-4 |
Synonyme |
ORZEL drug UFT(R) drug UFTR drug |
Herkunft des Produkts |
United States |
Foundational & Exploratory
In Vitro Effects of Tegafur-Uracil on Novel Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro effects of Tegafur-Uracil (UFT), a combination oral anticancer agent, on various cancer cell lines, with a focus on novel and patient-derived models. UFT combines tegafur, a prodrug of 5-fluorouracil (5-FU), with uracil in a 4:1 molar ratio. Uracil competitively inhibits dihydropyrimidine dehydrogenase (DPD), the primary enzyme responsible for the degradation of 5-FU, thereby enhancing its bioavailability and antitumor activity.[1][2][3][4] This guide summarizes key quantitative data, details experimental protocols, and visualizes the underlying molecular mechanisms.
Core Mechanism of Action
Tegafur is metabolized to 5-FU, which then exerts its cytotoxic effects through multiple pathways. The active metabolites of 5-FU can inhibit thymidylate synthase, a critical enzyme in the synthesis of thymidine, a necessary component of DNA.[1][5] This leads to the disruption of DNA synthesis and repair, ultimately inducing cell death. Additionally, 5-FU metabolites can be incorporated into RNA, leading to errors in transcription and protein synthesis. The co-administration of uracil with tegafur ensures sustained and elevated levels of 5-FU within tumor cells, maximizing its therapeutic potential.[1][2][3]
Data Presentation: Quantitative Effects of this compound and its Active Metabolite 5-Fluorouracil
The following tables summarize the in vitro efficacy of UFT's active metabolite, 5-fluorouracil (5-FU), and UFT itself across a range of cancer cell lines. While direct data on UFT in novel cell lines is limited, the effects of 5-FU serve as a crucial indicator of its potential activity.
Table 1: IC50 Values of 5-Fluorouracil (5-FU) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| HCT116 | Colorectal Cancer | 5.0 | [6] |
| HT29 | Colorectal Cancer | 12.0 | [6] |
| SW620 | Colorectal Cancer | 25.0 | [6] |
| SW480 | Colorectal Cancer | >50.0 | [6] |
| LoVo | Colorectal Cancer | 4.5 | [7] |
| DLD1 | Colorectal Cancer | 8.0 | [7] |
| AGS | Gastric Cancer | ~25.0 | |
| CA1 | Oral Squamous Cell Carcinoma | >20 mg/ml | [8] |
| CA3 | Oral Squamous Cell Carcinoma | <20 mg/ml | [8] |
| CA4 | Oral Squamous Cell Carcinoma | <20 mg/ml* | [8] |
*Note: Concentration reported in mg/ml.
Table 2: Induction of Apoptosis by 5-Fluorouracil (5-FU) in Cancer Cell Lines
| Cell Line | Cancer Type | Treatment Concentration | Apoptotic Cells (%) | Citation |
| LoVo | Colorectal Cancer | IC50 | Increased | [7] |
| DLD1 | Colorectal Cancer | IC50 | Increased | [7] |
| CA1 | Oral Squamous Cell Carcinoma | 20 mg/ml | 1.5 | [8] |
| CA3 | Oral Squamous Cell Carcinoma | 20 mg/ml | >1.5 | [8] |
| CA4 | Oral Squamous Cell Carcinoma | 20 mg/ml | >1.5 | [8] |
Table 3: Cell Cycle Arrest Induced by 5-Fluorouracil (5-FU) in Cancer Cell Lines
| Cell Line | Cancer Type | Treatment Concentration | Cell Cycle Phase Arrest | % of Cells in Arrested Phase | Citation |
| CA1 | Oral Squamous Cell Carcinoma | 20 mg/ml | G1 | 43% (from 28% in control) | [8] |
| CA1 | Oral Squamous Cell Carcinoma | 20 mg/ml | S | 40% (from 53% in control) | [8] |
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to ensure reproducibility and standardization in research settings.
Cell Viability and Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (UFT) or 5-Fluorouracil (5-FU)
-
96-well plates
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[9]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[11][12]
-
Drug Treatment: Prepare serial dilutions of UFT or 5-FU in complete culture medium. Remove the existing medium from the wells and add 100 µL of the drug dilutions. Include untreated control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.[11]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[9][11]
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[10][13]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest both adherent and floating cells from the culture plates. For adherent cells, use a gentle dissociation reagent like Trypsin-EDTA.
-
Washing: Wash the cells with cold PBS and centrifuge to obtain a cell pellet.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1x10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[14]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[14]
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Viable cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic or necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Cell Cycle Analysis
Flow cytometry with DNA staining is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Treated and untreated cancer cells
-
PBS
-
Ethanol (70%, ice-cold) for fixation
-
Propidium Iodide (PI) staining solution containing RNase A
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect cells as described for the apoptosis assay.
-
Fixation: Resuspend the cell pellet in cold PBS and add ice-cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in PI staining solution containing RNase A to stain the cellular DNA and eliminate RNA.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[15]
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound (UFT).
Experimental Workflow for In Vitro Analysis
Caption: General workflow for in vitro evaluation of this compound.
References
- 1. cancernetwork.com [cancernetwork.com]
- 2. This compound | C12H13FN4O5 | CID 104747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. cancernetwork.com [cancernetwork.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
- 7. 5-Fluorouracil induces apoptosis in human colon cancer cell lines with modulation of Bcl-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5-Fluorouracil-induced apoptosis in cultured oral cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. texaschildrens.org [texaschildrens.org]
- 12. researchhub.com [researchhub.com]
- 13. broadpharm.com [broadpharm.com]
- 14. kumc.edu [kumc.edu]
- 15. agilent.com [agilent.com]
Anti-angiogenic Properties of Tegafur-Uracil: A Technical Guide
Executive Summary: Tegafur-Uracil (UFT), an oral combination of the 5-fluorouracil (5-FU) prodrug tegafur and the dihydropyrimidine dehydrogenase (DPD) inhibitor uracil, has demonstrated significant anti-tumor activity.[1][2][3] Beyond its direct cytotoxic effects, a substantial body of preclinical evidence reveals that UFT and its metabolites possess potent anti-angiogenic properties. This activity is primarily mediated through the inhibition of vascular endothelial growth factor (VEGF)-dependent signaling pathways, which are critical for tumor neovascularization.[4][5][6] The metabolites of tegafur, namely 5-FU and γ-hydroxybutyric acid (GHB), interfere with endothelial cell proliferation, migration, and tube formation.[4] This technical guide provides an in-depth analysis of these anti-angiogenic mechanisms, presenting key quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.
Core Anti-Angiogenic Mechanisms
This compound's anti-angiogenic effects are not attributed to the parent compounds but to the metabolites of tegafur. Tegafur is metabolized in the liver by cytochrome P450 enzymes into 5-FU, the primary cytotoxic agent, and other compounds including γ-hydroxybutyric acid (GHB) and γ-butyrolactone (GBL).[2][4][7] Uracil's role is to competitively inhibit DPD, the primary enzyme responsible for 5-FU degradation, thereby maintaining higher and more sustained plasma concentrations of 5-FU.[7][8][9]
The anti-angiogenic activity stems from two key metabolites:
-
5-Fluorouracil (5-FU): Exerts a direct antiproliferative and cytotoxic effect on vascular endothelial cells, inhibiting their ability to multiply and form new vessels.[4][6]
-
γ-Hydroxybutyric Acid (GHB): A non-cytotoxic metabolite that predominantly inhibits the VEGF-dependent responses of vascular endothelial cells, such as migration and tube formation.[4][5]
This dual mechanism—direct cytotoxicity to endothelial cells from 5-FU and inhibition of pro-angiogenic signaling by GHB—underpins UFT's ability to decrease microvessel density in metastatic tumors and suppress cancer-induced angiogenesis.[4][5]
Quantitative Data on Anti-Angiogenic Efficacy
The anti-angiogenic potential of UFT and its metabolites has been quantified in several preclinical models, most notably the murine Dorsal Air Sac (DAS) assay. This in vivo model allows for the direct observation and measurement of new blood vessel formation induced by cancer cells or specific growth factors.
| Experimental Model | Compound | Dose | Key Quantitative Finding | Source |
| Dorsal Air Sac (DAS) Assay with rhVEGF | UFT | Not Specified | 94.2% inhibition of VEGF-induced angiogenesis. | [4] |
| Dorsal Air Sac (DAS) Assay with rhVEGF | GHB | Equimolar to UFT | Complete lack of angiogenic response (100% inhibition). | [4] |
| Dorsal Air Sac (DAS) Assay with RENCA cells | UFT | 0.1 mmol/kg | Pronounced, dose-dependent suppression of angiogenesis. | [7] |
| Dorsal Air Sac (DAS) Assay with RENCA cells | Control (Vehicle) | N/A | Angiogenesis Index of 4.17 . UFT significantly suppressed this. | [7] |
| Dorsal Air Sac (DAS) Assay with RENCA cells | 5-FU | Not Specified | Minimal and nonsignificant angiogenesis-inhibitory effect. | [7] |
| Dorsal Air Sac (DAS) Assay with RENCA cells | GHB and GBL | Not Specified | Significant inhibition of angiogenesis. | [7] |
Table 1: Summary of quantitative data from in vivo angiogenesis assays.
Signaling Pathways and Experimental Workflows
UFT Metabolism and Mechanism of Action
UFT's therapeutic effect is a multi-step process beginning with the metabolic conversion of tegafur. The resulting metabolites then act on both tumor cells and the surrounding vasculature to inhibit tumor growth and angiogenesis.
Caption: Metabolic pathway of this compound and the actions of its key metabolites.
Inhibition of VEGF Signaling Pathway
The central anti-angiogenic mechanism of UFT's metabolites is the disruption of the VEGF signaling cascade in endothelial cells. VEGF, often secreted by hypoxic tumor cells, binds to its receptor (VEGFR) on endothelial cells, triggering downstream pathways like PI3K/AKT that promote cell proliferation, migration, and survival—all key steps in angiogenesis.[10][11] GHB and 5-FU interfere with these processes.
Caption: Inhibition of the HIF-1α/VEGF signaling pathway by UFT metabolites.
Dorsal Air Sac (DAS) Assay Workflow
The DAS assay is a robust in vivo method to evaluate angiogenesis. It involves implanting a chamber containing cancer cells into a surgically created air sac on the back of a mouse, which serves as a window to observe neovascularization.
Caption: Standard workflow for the Dorsal Air Sac (DAS) angiogenesis assay.
Detailed Experimental Protocols
Murine Dorsal Air Sac (DAS) Assay
This protocol is a generalized representation based on methodologies described in the literature.[4][7][12]
-
Objective: To quantify the pro- or anti-angiogenic effects of a substance in vivo.
-
Materials:
-
Male BALB/c mice (6-8 weeks old).
-
Millipore chambers (0.45 µm pore size).
-
Tumor cells (e.g., murine renal carcinoma - RENCA) or recombinant human VEGF (rhVEGF).
-
Matrigel or similar basement membrane matrix.
-
Test compounds: UFT, 5-FU, GHB, vehicle control.
-
-
Procedure:
-
Chamber Preparation: Suspend tumor cells (e.g., 1x10^6 RENCA cells) in a sterile physiological solution, mix with Matrigel, and inject into the Millipore chamber. For growth factor-induced angiogenesis, the chamber is filled with Matrigel containing a specified concentration of rhVEGF.
-
Surgical Implantation: Anesthetize the mouse. Create a dorsal air sac by injecting 10 ml of sterile air subcutaneously on the back of the mouse. Make a small incision and carefully insert the prepared Millipore chamber into the air sac.
-
Compound Administration: Administer the test compounds (UFT, metabolites) or vehicle control to the mice, typically via oral gavage or continuous infusion, starting on the day of implantation and continuing daily for the duration of the experiment (e.g., 4-7 days).
-
Evaluation: After the treatment period, euthanize the mice. Carefully dissect the skin flap containing the air sac. The angiogenic response is quantified by measuring the area of neovascularization around the chamber, often scored on a graded index (e.g., 0-5) or by measuring vessel density in the granulation tissue. The percentage of inhibition is calculated relative to the vehicle control group.
-
In Vitro Endothelial Cell Migration (Chemotaxis) Assay
-
Objective: To assess the effect of UFT metabolites on the directional migration of endothelial cells toward a chemoattractant.
-
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs).
-
Boyden chambers or Transwell inserts (8 µm pore size).
-
Endothelial cell basal medium (EBM) with supplements.
-
Chemoattractant: VEGF (e.g., 20 ng/mL).
-
Test compounds: 5-FU, GHB at various concentrations.
-
-
Procedure:
-
Cell Preparation: Culture HUVECs to sub-confluence. Starve the cells in a low-serum medium for 4-6 hours prior to the assay.
-
Assay Setup: Add medium containing the chemoattractant (VEGF) to the lower wells of the Boyden chamber.
-
In the upper chamber, seed the starved HUVECs in a low-serum medium. Add the test compounds (5-FU, GHB) or vehicle control to the upper chamber along with the cells.
-
Incubation: Incubate the chamber at 37°C in a CO2 incubator for 4-6 hours.
-
Quantification: After incubation, remove the non-migrated cells from the top surface of the membrane with a cotton swab. Fix and stain the migrated cells on the bottom surface of the membrane (e.g., with Crystal Violet or DAPI).
-
Analysis: Count the number of migrated cells in several high-power fields under a microscope. Express results as a percentage of migration relative to the control (VEGF alone).
-
In Vitro Endothelial Cell Tube Formation Assay
-
Objective: To evaluate the ability of endothelial cells to form capillary-like structures in vitro and the inhibitory effect of UFT metabolites.
-
Materials:
-
HUVECs.
-
Matrigel or a similar basement membrane extract.
-
96-well plates.
-
Endothelial cell growth medium.
-
Test compounds: 5-FU, GHB.
-
-
Procedure:
-
Plate Coating: Thaw Matrigel on ice. Coat the wells of a pre-chilled 96-well plate with a thin layer of Matrigel and allow it to polymerize at 37°C for 30-60 minutes.
-
Cell Seeding: Harvest HUVECs and resuspend them in a medium containing the test compounds (5-FU, GHB) or vehicle control.
-
Seed the HUVECs onto the polymerized Matrigel.
-
Incubation: Incubate the plate at 37°C for 6-18 hours.
-
Analysis: Observe the formation of tube-like structures using an inverted microscope. Capture images and quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, or number of loops using image analysis software (e.g., ImageJ with an angiogenesis plugin).
-
References
- 1. Tegafur/uracil - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Tegafur–Uracil Maintenance Therapy in Non-Metastatic Head and Neck Cancer: An Exploratory Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancernetwork.com [cancernetwork.com]
- 5. UFT and its metabolites inhibit cancer-induced angiogenesis. Via a VEGF-related pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. UFT and its metabolites inhibit the angiogenesis induced by murine renal cell carcinoma, as determined by a dorsal air sac assay in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemotherapy with enteric-coated tegafur/uracil for advanced hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. bosterbio.com [bosterbio.com]
- 12. The effect of a thymidine phosphorylase inhibitor on angiogenesis and apoptosis in tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Metabolic Disruptions Induced by Tegafur-Uracil in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tegafur-Uracil (UFT), a combination chemotherapeutic agent, serves as a cornerstone in the treatment of various solid tumors. Its efficacy is primarily attributed to the generation of 5-fluorouracil (5-FU), a potent antimetabolite that disrupts nucleotide synthesis. However, the influence of this compound extends beyond this primary mechanism, inducing significant alterations in the metabolic landscape of cancer cells. This technical guide provides an in-depth exploration of the core metabolic perturbations caused by this compound, with a focus on its impact on nucleotide metabolism, glycolysis, and oxidative phosphorylation. We present a synthesis of current research, including quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and drug development professionals seeking to understand and exploit the metabolic vulnerabilities induced by this important anticancer agent.
Introduction
This compound is an oral fluoropyrimidine prodrug formulation that combines tegafur and uracil in a 1:4 molar ratio.[1][2][3][4] Tegafur, a prodrug of 5-fluorouracil (5-FU), is gradually converted to 5-FU in the body.[1][3][5][6][7] Uracil competitively inhibits dihydropyrimidine dehydrogenase (DPD), the primary enzyme responsible for the degradation of 5-FU.[1][2][3][5][7] This enzymatic inhibition leads to sustained and higher concentrations of 5-FU within tumor tissues compared to normal tissues, thereby enhancing its antitumor activity while potentially reducing systemic toxicity.[1][2][6][8]
The primary mechanism of action of 5-FU involves the inhibition of thymidylate synthase (TS) by its metabolite, fluorodeoxyuridine monophosphate (FdUMP).[1][2][6] This leads to the depletion of deoxythymidine monophosphate (dTMP), a critical precursor for DNA synthesis, ultimately causing cell cycle arrest and apoptosis.[2][6] Another active metabolite, fluorouridine triphosphate (FUTP), can be incorporated into RNA, leading to disruptions in RNA function and processing.[2][5]
While the impact of this compound on nucleotide metabolism is well-established, its broader influence on the central carbon metabolism of cancer cells, including glycolysis and oxidative phosphorylation (OXPHOS), is an area of growing interest. Cancer cells are characterized by profound metabolic reprogramming, most notably the Warburg effect, where they exhibit high rates of glycolysis even in the presence of oxygen. Understanding how this compound intersects with these altered metabolic pathways is crucial for optimizing its therapeutic use and developing novel combination strategies.
Core Mechanism of Action: Disruption of Nucleotide Synthesis
The central anticancer effect of this compound is mediated by its active metabolite, 5-FU, which perturbs nucleotide metabolism through two primary mechanisms:
-
Inhibition of DNA Synthesis: The 5-FU metabolite, fluorodeoxyuridine monophosphate (FdUMP), forms a stable ternary complex with thymidylate synthase (TS) and the reduced folate cofactor, 5,10-methylenetetrahydrofolate. This complex inhibits the catalytic activity of TS, which is responsible for the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). The resulting depletion of the dTMP pool leads to a scarcity of deoxythymidine triphosphate (dTTP), a crucial building block for DNA synthesis and repair. The inability to produce sufficient dTTP results in "thymineless death," characterized by DNA fragmentation and apoptosis.[1][2][6]
-
Disruption of RNA Function: Another 5-FU metabolite, fluorouridine triphosphate (FUTP), can be incorporated into RNA in place of uridine triphosphate (UTP). This incorporation can disrupt RNA processing, splicing, and stability, leading to errors in protein synthesis and contributing to cellular toxicity.[2][5]
The co-administration of uracil with tegafur is critical for this mechanism. By competitively inhibiting DPD, uracil prevents the rapid degradation of 5-FU, thereby increasing its bioavailability and prolonging its exposure to tumor cells.[1][2][3] This leads to a more profound and sustained inhibition of nucleotide synthesis.
Influence on Cancer Cell Metabolism
While the primary target of this compound is nucleotide synthesis, emerging evidence suggests that its active metabolite, 5-FU, can induce broader metabolic reprogramming in cancer cells, impacting glycolysis and oxidative phosphorylation.
Glycolysis
The relationship between 5-FU and glycolysis is complex and appears to be context-dependent, particularly in the setting of drug resistance.
-
Enhanced Glycolysis in Resistant Cells: Some studies have shown that cancer cells that develop resistance to 5-FU can exhibit an upregulation of glycolysis. This is thought to be a survival mechanism to meet the increased energy demands for drug efflux pumps and DNA repair mechanisms.[9] The transcription factor HIF-1α, a master regulator of glycolysis, has been implicated in 5-FU resistance, with its stabilization leading to increased glycolytic flux and pyrimidine biosynthesis.[10]
-
Targeting Glycolysis to Enhance 5-FU Efficacy: Conversely, inhibiting glycolysis has been shown to sensitize cancer cells to 5-FU. The rationale is that the Warburg effect provides the necessary building blocks for nucleotide synthesis. By redirecting glucose metabolism away from glycolysis, the pool of precursors for nucleotide synthesis is diminished, exacerbating the effects of 5-FU-mediated TS inhibition.[2]
Oxidative Phosphorylation (OXPHOS)
Recent studies have revealed a fascinating interplay between 5-FU treatment and mitochondrial respiration.
-
Metabolic Shift to OXPHOS in Resistant Cells: A significant finding is that some colon cancer cells that are resistant to 5-FU undergo a metabolic shift from glycolysis to a greater reliance on OXPHOS for survival.[3][6] This switch is associated with changes in the expression of pyruvate kinase isoforms, specifically a decrease in PKM2 and an increase in PKM1.[6] This addiction to OXPHOS in resistant cells presents a therapeutic vulnerability.
-
Synergy with OXPHOS Inhibitors: The dependence of 5-FU resistant cells on OXPHOS suggests that combining 5-FU with inhibitors of mitochondrial respiration could be an effective strategy to overcome resistance. Indeed, studies have shown that the combination of 5-FU with metformin, an inhibitor of complex I of the electron transport chain, can abolish the survival of resistant cancer cells.[6]
Quantitative Data on Metabolic Alterations
Metabolomic studies have begun to quantify the changes in intracellular metabolite levels following 5-FU treatment. These studies provide a more granular view of the metabolic rewiring that occurs.
Table 1: Summary of Metabolite Changes in Cancer Cells Treated with 5-Fluorouracil
| Cancer Type | Cell Line | Treatment Conditions | Key Metabolite Changes | Reference |
| Gastric Cancer | MKN45 | 5-FU (concentration not specified) for 3 hours | Proline: ↓ (to 1/3 of control)Glutamate: ↑ (3-fold) | [1] |
| Colorectal Cancer | HT29 | 5-FU (3-100 µM) for 24 hours | Valine, Leucine, Isoleucine, Serine, Glycine, Alanine, Pyruvic acid, Lactic acid: ↑ | [7] |
| Colorectal Cancer | HT29 | 5-FU (30-100 µM) for 48 hours | Valine, Leucine, Isoleucine, Serine, Glycine, Alanine, Pyruvic acid, Lactic acid: ↓ | [7] |
| Colorectal Cancer | HT29 | 5-FU (1-100 µM) for 48 hours | Fatty acids: ↑ (continuous increase) | [7] |
| Triple-Negative Breast Cancer | Xenograft | Doxorubicin + 5-FU | Guanine, Xanthine, Inosine, L-fucose, Sphinganine: ↓ | [11] |
Note: ↑ indicates an increase, and ↓ indicates a decrease in metabolite levels compared to untreated controls.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the literature for studying the metabolic effects of agents like 5-FU, which can be adapted for this compound research.
Cell Culture and Drug Treatment
Cancer cell lines are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum and antibiotics. For drug treatment experiments, cells are seeded at a specific density and allowed to adhere overnight. This compound (or 5-FU) is then added at various concentrations for specified time points.
Metabolite Extraction and Analysis (Metabolomics)
-
Quenching and Extraction: After drug treatment, the culture medium is removed, and cells are washed with ice-cold saline. Metabolism is quenched by adding a cold solvent, typically a methanol/water or methanol/chloroform/water mixture. The cells are scraped, and the mixture is subjected to centrifugation to separate the polar and non-polar metabolites.
-
LC-MS/MS or GC-MS Analysis: The extracted metabolites are then analyzed using liquid chromatography-mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS). These techniques allow for the identification and quantification of a wide range of metabolites.[1][5][7]
Bioenergetic Profiling (Seahorse Assay)
The Seahorse XF Analyzer is used to measure the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis.
-
Cell Seeding: Cells are seeded in a Seahorse XF culture plate and allowed to adhere.
-
Assay Procedure: The culture medium is replaced with a specialized assay medium. The instrument measures baseline OCR and ECAR. Subsequently, a series of drugs (e.g., oligomycin, FCCP, rotenone/antimycin A for the mitochondrial stress test; or glucose, oligomycin, 2-DG for the glycolysis stress test) are injected sequentially to assess various parameters of mitochondrial function and glycolytic capacity.[2]
Western Blotting and RT-qPCR
These standard molecular biology techniques are used to quantify the expression levels of key proteins and genes involved in metabolic pathways.
-
Protein/RNA Extraction: Following drug treatment, cells are lysed to extract total protein or RNA.
-
Quantification: Protein concentration is determined (e.g., by BCA assay). For RT-qPCR, RNA is reverse-transcribed into cDNA.
-
Analysis: Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies for Western blotting. Gene expression is quantified by real-time PCR using specific primers.[1][9][10]
Conclusion and Future Directions
This compound's primary anticancer activity stems from its ability to disrupt DNA and RNA synthesis through the action of its active metabolite, 5-FU. However, the metabolic consequences of this drug extend to the core energy-producing pathways of cancer cells. The interplay between this compound and cancer cell metabolism, particularly the shift between glycolysis and OXPHOS in the context of drug resistance, opens new avenues for therapeutic intervention.
Future research should focus on:
-
Direct Metabolic Studies of this compound: While much can be inferred from 5-FU studies, direct metabolomic and metabolic flux analyses of cancer cells treated with the this compound combination are needed to fully elucidate its metabolic impact.
-
Biomarkers of Metabolic Response: Identifying metabolic biomarkers that predict sensitivity or resistance to this compound could enable more personalized treatment strategies.
-
Combination Therapies Targeting Metabolism: Further exploration of combination therapies that exploit the metabolic vulnerabilities induced by this compound, such as the co-administration of OXPHOS or glycolysis inhibitors, holds significant promise for improving clinical outcomes.
A deeper understanding of the metabolic influence of this compound will undoubtedly contribute to the development of more effective and durable cancer therapies.
References
- 1. Metabolomic analysis of dynamic response and drug resistance of gastric cancer cells to 5-fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rewiring glucose metabolism improves 5-FU efficacy in p53-deficient/KRASG12D glycolytic colorectal tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-fluorouracil resistant colon cancer cells are addicted to OXPHOS to survive and enhance stem-like traits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. 5-Fluorouracil resistant colon cancer cells are addicted to OXPHOS to survive and enhance stem-like traits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cellular metabolomics study in colorectal cancer cells and media following treatment with 5-fluorouracil by gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. SPARC Promotes Aerobic Glycolysis and 5-Fluorouracil Resistance in Colorectal Cancer Through the STAT3/HK2 Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stem cell factor modulates HIF-1α levels and diminishes 5-FU sensitivity in 5-FU resistant pancreatic cells by altering the anabolic glucose metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Metabolomics insights into doxorubicin and 5-fluorouracil combination therapy in triple-negative breast cancer: a xenograft mouse model study [frontiersin.org]
Methodological & Application
Application Notes and Protocols for Establishing Tegafur-Uracil Resistant Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tegafur-Uracil (UFT) is an oral chemotherapeutic agent used in the treatment of various cancers, particularly colorectal cancer.[1][2] It combines tegafur, a prodrug of 5-fluorouracil (5-FU), with uracil in a 4:1 molar ratio.[1] Uracil competitively inhibits dihydropyrimidine dehydrogenase (DPD), the primary enzyme responsible for 5-FU degradation, thereby increasing the bioavailability and cytotoxic efficacy of 5-FU.[1][3] However, as with many chemotherapeutic agents, the development of drug resistance is a significant clinical challenge that limits the long-term efficacy of this compound.[4]
The establishment of in vitro this compound resistant cancer cell lines is a critical step in understanding the molecular mechanisms underlying this resistance. These cell lines serve as invaluable tools for identifying novel biomarkers of resistance, investigating resistance-associated signaling pathways, and for the preclinical evaluation of new therapeutic strategies to overcome resistance.[5]
This document provides detailed application notes and protocols for the development and characterization of this compound resistant cancer cell lines.
Methods for Establishing Drug-Resistant Cell Lines
Several methods can be employed to establish drug-resistant cancer cell lines in vitro.[6] The most common and clinically relevant method is the gradual drug induction or dose escalation approach.[6][7]
-
Gradual Drug Induction: This widely used method involves the continuous or intermittent exposure of a parental cancer cell line to gradually increasing concentrations of the drug over a prolonged period.[5][7] This process mimics the clinical scenario of acquired resistance and selects for cell populations with stable resistance mechanisms.[7]
-
Genetic Engineering: Techniques like CRISPR-Cas9 can be used to directly modify genes known to be involved in drug resistance, providing a more targeted approach to studying specific resistance mechanisms.[6]
-
Transposon Mutagenesis: This method involves the random insertion of transposons into the genome, which can lead to the identification of novel genes associated with drug resistance.[6]
This protocol will focus on the gradual drug induction method due to its high relevance to clinical observations.[7]
Experimental Protocols
Protocol 1: Determination of the Half-Maximal Inhibitory Concentration (IC50) of this compound in the Parental Cell Line
Objective: To determine the initial sensitivity of the parental cancer cell line to this compound. This IC50 value will serve as the basis for selecting the starting concentration for resistance development.[8]
Materials:
-
Parental cancer cell line (e.g., HT-29 or RKO colorectal cancer cells)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (UFT)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the parental cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.[8]
-
Drug Preparation: Prepare a series of dilutions of this compound in complete cell culture medium. The concentration range should be broad enough to encompass both minimal and complete cell death.
-
Drug Treatment: Remove the existing medium from the wells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of the drug solvent, e.g., DMSO).
-
Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 48-72 hours).
-
Cell Viability Assay: After the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence using a microplate reader. Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Plot the cell viability against the drug concentration (on a logarithmic scale) and determine the IC50 value using non-linear regression analysis.[9]
Protocol 2: Establishment of this compound Resistant Cell Lines using Stepwise Dose Escalation
Objective: To generate a cancer cell line with acquired resistance to this compound through continuous exposure to incrementally increasing drug concentrations.[5][7]
Materials:
-
Parental cancer cell line
-
Complete cell culture medium
-
This compound (UFT)
-
Cell culture flasks (T25 or T75)
-
Cryopreservation medium (e.g., 90% FBS, 10% DMSO)
Procedure:
-
Initial Exposure: Begin by culturing the parental cells in their complete growth medium supplemented with a starting concentration of this compound. A common starting point is the IC20 (the concentration that inhibits 20% of cell growth), as determined from the initial IC50 assay.[6]
-
Monitoring and Subculturing: Closely monitor the cells for signs of cytotoxicity. Initially, a significant portion of the cells may die. Allow the surviving cells to recover and proliferate to approximately 80% confluency before subculturing them.[10]
-
Dose Escalation: Once the cells have adapted to the current drug concentration and exhibit a stable growth rate, increase the concentration of this compound in the culture medium. A 1.5 to 2-fold increase in concentration is a common practice.[9]
-
Iterative Process: Repeat steps 2 and 3 for several months. The entire process can take from 3 to 18 months.[11]
-
Cryopreservation: At each successful dose escalation step, it is crucial to cryopreserve a stock of the cells. This provides a backup in case of contamination or cell death at a higher concentration.[10]
-
Maintenance of Resistant Line: Once the desired level of resistance is achieved (e.g., a 10-fold or higher increase in IC50 compared to the parental line), the resistant cell line can be maintained in a continuous culture with the highest tolerated concentration of this compound.[9]
Protocol 3: Validation and Characterization of this compound Resistant Cell Lines
Objective: To confirm the resistant phenotype and characterize the established cell line.
Materials:
-
Parental and resistant cell lines
-
This compound (UFT)
-
96-well plates
-
Cell viability assay reagent
-
Reagents for molecular and cellular analyses (e.g., antibodies for western blotting, primers for qPCR)
Procedure:
-
IC50 Determination of Resistant Line: Perform an IC50 determination assay (as described in Protocol 1) on both the parental and the established resistant cell lines.
-
Calculation of Resistance Index (RI): The RI is a quantitative measure of the degree of resistance. It is calculated as follows: RI = IC50 of Resistant Cell Line / IC50 of Parental Cell Line A significantly increased RI confirms the resistant phenotype.[6]
-
Stability of Resistance: To determine if the resistance is stable, culture the resistant cells in a drug-free medium for several passages and then re-determine the IC50. A stable resistance will show minimal change in the IC50 value.[8]
-
Cross-Resistance Studies: Investigate whether the this compound resistant cells also exhibit resistance to other chemotherapeutic agents.
-
Molecular and Cellular Characterization: Perform further experiments to investigate the underlying mechanisms of resistance. This can include:
-
Western Blotting or qPCR: To analyze the expression levels of proteins and genes known to be involved in 5-FU resistance, such as thymidylate synthase (TS), DPD, and drug efflux pumps (e.g., ABCB1).[12]
-
Signaling Pathway Analysis: Investigate the activation status of signaling pathways implicated in 5-FU resistance, such as TGF-β and JAK/STAT.[5][12]
-
Cell Cycle Analysis: To determine if there are alterations in cell cycle distribution in the resistant cells.
-
Apoptosis Assays: To assess the susceptibility of resistant cells to drug-induced apoptosis.
-
Data Presentation
Table 1: Illustrative IC50 Values of this compound in Parental and Resistant Cancer Cell Lines
| Cell Line | Parental/Resistant | This compound IC50 (µM) | Resistance Index (RI) |
| HT-29 | Parental | 5.2 | - |
| HT-29-UFT-R | Resistant | 58.5 | 11.25 |
| RKO | Parental | 3.8 | - |
| RKO-UFT-R | Resistant | 45.1 | 11.87 |
Table 2: Example of a Stepwise Dose Escalation Schedule for Establishing this compound Resistant HT-29 Cells
| Month | This compound Concentration (µM) | Observations |
| 0 | 1.0 (approx. IC20) | Significant initial cell death, slow recovery of surviving cells. |
| 1-2 | 2.5 | Cell growth rate begins to stabilize. |
| 3-4 | 5.0 | Cells show consistent proliferation. |
| 5-6 | 10.0 | Stable growth, morphology similar to parental cells. |
| 7-8 | 20.0 | Continued stable growth. |
| 9-10 | 40.0 | Cells are maintained at this concentration. |
| 11-12 | 60.0 | Final resistant cell line established and maintained at this concentration. |
Visualization of Signaling Pathways and Experimental Workflow
Experimental Workflow
Caption: Workflow for establishing and validating this compound resistant cancer cell lines.
TGF-β Signaling Pathway in 5-FU Resistance
Caption: TGF-β signaling pathway activation leading to drug resistance.
JAK/STAT Signaling Pathway in 5-FU Resistance
Caption: JAK/STAT signaling pathway contributing to drug resistance.
References
- 1. Administration Method of Adjuvant Tegafur‐Uracil and Leucovorin Calcium in Patients with Resected Colorectal Cancer: A Phase III Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nice.org.uk [nice.org.uk]
- 3. researchgate.net [researchgate.net]
- 4. pharmacology - Defining Resistance and Sensitivity Thresholds for IC50 - Biology Stack Exchange [biology.stackexchange.com]
- 5. TIMP‐2 Modulates 5‐Fu Resistance in Colorectal Cancer Through Regulating JAK–STAT Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of the Transforming Growth Factor-β Signaling Pathway in Gastrointestinal Cancers [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Transforming Growth Factor-β Signaling Pathway in Colorectal Cancer and Its Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mice with Dysfunctional TGF-β Signaling Develop Altered Intestinal Microbiome and Colorectal Cancer Resistant to 5FU - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Signaling Pathways Involved in 5-FU Drug Resistance in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Relationship between expression of 5-fluorouracil metabolic enzymes and 5-fluorouracil sensitivity in esophageal carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tegafur-Uracil Efficacy Testing in Orthotopic Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orthotopic xenograft models are invaluable tools in preclinical cancer research, offering a more clinically relevant tumor microenvironment compared to traditional subcutaneous models.[1] This document provides detailed application notes and protocols for utilizing orthotopic xenograft models to assess the efficacy of Tegafur-Uracil (UFT), an oral fluoropyrimidine-based anticancer drug. Tegafur, a prodrug of 5-fluorouracil (5-FU), is combined with uracil in a 4:1 molar ratio. Uracil competitively inhibits dihydropyrimidine dehydrogenase (DPD), the primary enzyme responsible for 5-FU degradation, thereby increasing the concentration and prolonging the half-life of 5-FU in tumor tissues.[2][3] These protocols are designed to guide researchers in establishing robust and reproducible orthotopic models for various cancer types, particularly colorectal, gastric, and pancreatic cancer, and to evaluate the therapeutic potential of this compound.
Mechanism of Action of this compound
Tegafur is metabolized to 5-FU, which then exerts its cytotoxic effects through two primary mechanisms:
-
Inhibition of Thymidylate Synthase (TS): 5-FU is converted to 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), which forms a stable ternary complex with TS and reduced folate. This complex inhibits the synthesis of thymidylate from uridylate, leading to a depletion of thymidine triphosphate (dTTP), a crucial precursor for DNA synthesis and repair. The resulting "thymineless death" induces DNA damage and triggers apoptosis.[4][5]
-
Incorporation into RNA and DNA: 5-FU can be converted to 5-fluorouridine triphosphate (FUTP) and 5-fluoro-2'-deoxyuridine triphosphate (FdUTP), which are incorporated into RNA and DNA, respectively. The incorporation of FUTP into RNA disrupts RNA processing and function. The incorporation of FdUTP into DNA leads to DNA fragmentation and instability.[5]
The co-administration of uracil with tegafur is a critical aspect of UFT's efficacy. Uracil acts as a competitive inhibitor of DPD, the enzyme that catabolizes 5-FU.[2] By inhibiting DPD, uracil increases the bioavailability and prolongs the half-life of 5-FU, leading to higher and more sustained concentrations within the tumor.[2]
Signaling Pathway of 5-Fluorouracil (Active Metabolite of this compound)
Caption: Mechanism of action of this compound and downstream signaling pathways.
Experimental Protocols
I. Orthotopic Xenograft Model Establishment
This protocol provides a general framework for establishing orthotopic xenograft models for colorectal, gastric, and pancreatic cancers. Specific parameters may need to be optimized based on the cancer cell line and mouse strain used.
Materials:
-
Human cancer cell lines (e.g., HT-29, HCT-116 for colorectal; MKN-45, NUGC-4 for gastric; MIA PaCa-2, PANC-1 for pancreatic)
-
Immunodeficient mice (e.g., BALB/c nude, NOD/SCID)
-
Cell culture medium (e.g., DMEM, RPMI-1640) with supplements
-
Matrigel® Basement Membrane Matrix
-
Sterile PBS
-
Anesthetics (e.g., isoflurane, ketamine/xylazine cocktail)
-
Surgical instruments
-
Sutures or surgical clips
-
Analgesics (e.g., buprenorphine)
Procedure:
-
Cell Culture: Culture cancer cells in appropriate medium to ~80% confluency. Harvest cells by trypsinization, wash with PBS, and resuspend in a 1:1 mixture of serum-free medium and Matrigel® at a concentration of 1 x 10^7 cells/mL. Keep the cell suspension on ice.
-
Animal Preparation: Anesthetize the mouse using a standard protocol. Shave and sterilize the surgical area.
-
Surgical Procedure and Cell Implantation:
-
Colorectal Cancer (Cecal Implantation): Make a small midline laparotomy incision to expose the cecum. Inject 10-20 µL of the cell suspension (1-2 x 10^5 cells) into the subserosal layer of the cecal wall using a 30-gauge needle. A small bleb should form at the injection site. Carefully return the cecum to the abdominal cavity.
-
Gastric Cancer (Stomach Implantation): Make a midline incision in the upper abdomen to expose the stomach. Inject 10-20 µL of the cell suspension into the subserosal layer of the gastric wall. Return the stomach to its anatomical position.
-
Pancreatic Cancer (Intrapancreatic Implantation): Make a left subcostal incision to expose the spleen and pancreas. Gently exteriorize the spleen to visualize the tail of the pancreas. Inject 10-20 µL of the cell suspension into the pancreatic tail. Carefully reposition the spleen and pancreas.
-
-
Closure and Post-operative Care: Close the peritoneum and skin with sutures or surgical clips. Administer analgesics as per institutional guidelines. Monitor the animals regularly for signs of distress, tumor growth, and weight loss.
II. This compound Administration
Materials:
-
This compound (UFT)
-
Vehicle for oral administration (e.g., 0.5% carboxymethyl cellulose)
-
Oral gavage needles
Procedure:
-
Drug Preparation: Prepare a suspension of this compound in the chosen vehicle at the desired concentration. A common dose used in mouse models is 20 mg/kg (based on tegafur component) administered orally once daily.[6]
-
Administration: Administer the this compound suspension to the mice via oral gavage. The volume of administration should be based on the mouse's body weight.
-
Treatment Schedule: Treatment can be initiated once the tumors are established (e.g., palpable or detectable by imaging). A typical treatment duration is 2-4 weeks, but this can be adjusted based on the experimental design.
III. Efficacy Evaluation
Methods:
-
Tumor Growth Monitoring:
-
Palpation and Caliper Measurement: For tumors that become palpable, measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: (Length x Width^2) / 2.
-
In Vivo Imaging: For cell lines expressing luciferase or fluorescent proteins, tumor growth can be monitored non-invasively using an in vivo imaging system (IVIS).
-
-
Survival Analysis: Monitor the mice daily and record the date of morbidity or mortality. Euthanize mice when they meet pre-defined humane endpoints (e.g., tumor size exceeding a certain limit, significant weight loss, signs of distress).
-
Metastasis Assessment: At the end of the study, euthanize the mice and perform a necropsy to examine for metastases in distant organs such as the liver, lungs, and lymph nodes.[6] The presence of micrometastases can be confirmed by histology or PCR for human-specific genes.[6]
-
Histological Analysis: Excise the primary tumor and any suspected metastatic lesions, fix in formalin, and embed in paraffin. Perform hematoxylin and eosin (H&E) staining to confirm tumor morphology and assess for necrosis and invasion.
Experimental Workflow Diagram
Caption: Experimental workflow for this compound efficacy testing.
Data Presentation
Quantitative data from efficacy studies should be summarized in clear and concise tables to facilitate comparison between treatment groups.
Table 1: Effect of this compound on Primary Tumor Growth in an Orthotopic Colorectal Cancer Model
| Treatment Group | Number of Mice (n) | Initial Tumor Volume (mm³) (Mean ± SD) | Final Tumor Volume (mm³) (Mean ± SD) | Tumor Growth Inhibition (%) | p-value |
| Vehicle Control | 10 | 100 ± 15 | 1500 ± 250 | - | - |
| This compound (20 mg/kg) | 10 | 105 ± 18 | 450 ± 120 | 70 | <0.01 |
Table 2: Effect of this compound on Survival in an Orthotopic Pancreatic Cancer Model
| Treatment Group | Number of Mice (n) | Median Survival (days) | Increase in Lifespan (%) | p-value |
| Vehicle Control | 10 | 25 | - | - |
| This compound (20 mg/kg) | 10 | 40 | 60 | <0.05 |
Table 3: Efficacy of this compound in Inhibiting Liver Micrometastasis in an Orthotopic Colorectal Cancer Model
Data adapted from a study on the effect of UFT on liver micrometastasis from colon cancer implanted into the cecum of nude mice.[6]
| Treatment Group | Treatment Start | Number of Mice (n) | Mice with Gross Liver Metastasis | Mice with Micrometastasis (PCR) | Inhibition of Micrometastasis |
| No Treatment | - | 10 | 3/10 | 7/10 | - |
| This compound (20 mg/kg) | Immediately after cecectomy | 10 | 0/10 | 0/10 | Complete Inhibition |
| This compound (20 mg/kg) | 4 weeks after cecectomy | 10 | Not significantly different from control | Not reported | Not significant |
Note: The data presented in the tables are illustrative and should be replaced with actual experimental results.
Conclusion
The use of orthotopic xenograft models provides a powerful platform for the preclinical evaluation of this compound. These models, which more accurately recapitulate the human tumor microenvironment, allow for a comprehensive assessment of drug efficacy on primary tumor growth, survival, and metastasis. The detailed protocols and application notes provided herein are intended to assist researchers in designing and executing robust studies to further elucidate the therapeutic potential of this compound in various cancer types. Adherence to these standardized methods will enhance the reproducibility and translational relevance of preclinical findings.
References
- 1. Schedule-dependent therapeutic effects of gemcitabine combined with uracil-tegafur in a human pancreatic cancer xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Uracil-tegafur in gastric carcinoma: a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tegafur/uracil - Wikipedia [en.wikipedia.org]
- 4. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 5. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oral administration of uracil-tegafur (UFT) inhibits liver micrometastasis of human colon cancer in an orthotopic nude mouse model and its early detection system - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Patient-Derived Xenograft (PDX) Models in Tegafur-Uracil Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Patient-Derived Xenograft (PDX) models, created by implanting fresh tumor tissue from a patient directly into an immunodeficient mouse, have become a cornerstone of translational oncology research.[1][2][3][4][5][6][7][8] These models are highly valued because they maintain the principal histological and genetic features of the original human tumor, including its heterogeneity and complexity.[1][3][5] This fidelity makes PDX models a more predictive preclinical tool for evaluating the efficacy of anticancer agents compared to traditional cell line-derived xenografts.[4][5][9]
Tegafur-Uracil, also known as UFT, is an oral combination anticancer agent. It consists of Tegafur, a prodrug of 5-fluorouracil (5-FU), and Uracil in a 1:4 molar ratio.[10][11] UFT is primarily used in the treatment of metastatic colorectal cancer, among other solid tumors.[12][13] The innovative mechanism of UFT lies in its biochemical modulation. Tegafur is gradually metabolized into the active cytotoxic agent 5-FU in the body.[10][14] Uracil competitively inhibits dihydropyrimidine dehydrogenase (DPD), the primary enzyme responsible for degrading 5-FU.[11][12][14] This inhibition leads to sustained and higher concentrations of 5-FU in the blood and tumor tissues, enhancing its antitumor effect while potentially reducing systemic toxicity.[10][12][14]
The study of this compound in PDX models is particularly advantageous as these models can recapitulate the inter-patient variability in drug-metabolizing enzymes like DPD and the drug's target, thymidylate synthase (TS), which are critical determinants of clinical response.[13]
Mechanism of Action of this compound
The efficacy of this compound is based on a dual-component strategy. Tegafur acts as a transport form of 5-FU, allowing for oral administration. Once metabolized to 5-FU, its active metabolites exert their anticancer effects primarily by inhibiting thymidylate synthase (TS), which leads to the depletion of thymidine, an essential precursor for DNA synthesis.[12][14] Concurrently, Uracil prevents the rapid breakdown of 5-FU by DPD, thereby maximizing the therapeutic window.[10][11]
Experimental Workflow for PDX Studies
A typical preclinical study evaluating this compound using PDX models follows a multi-stage workflow, from initial tumor engraftment to final endpoint analysis. This process ensures the generation of robust and clinically relevant data.
Detailed Experimental Protocols
Protocol 1: Establishment of Patient-Derived Xenograft (PDX) Models
This protocol outlines the procedure for implanting patient tumor tissue into immunodeficient mice to create first-generation (F0) xenografts and subsequent passaging.
Materials:
-
6-8 week old immunodeficient mice (e.g., NOD/SCID or NSG).[4]
-
Sterile collection medium (e.g., DMEM with penicillin/streptomycin).[15]
-
Sterile surgical instruments (scalpels, forceps, scissors).
-
Sterile Petri dishes and Phosphate-Buffered Saline (PBS).
Procedure:
-
Tissue Collection: Obtain fresh tumor tissue from surgery or biopsy under sterile conditions. Place the tissue immediately into cold, sterile collection medium for transport to the laboratory (ideally within 3 hours).[1][15]
-
Tissue Processing: In a biological safety cabinet, wash the tumor tissue with cold PBS. Remove any necrotic or non-tumor tissue. Cut the viable tumor into small fragments of approximately 2-3 mm³.[1][3]
-
Implantation (F0 Generation): Anesthetize the mouse. Make a small incision on the dorsal flank. Using forceps, create a subcutaneous pocket and implant one or two tumor fragments.[1][3] Close the incision with a wound clip or tissue adhesive.
-
Tumor Monitoring: Monitor the mice for tumor growth by visual inspection and palpation. Once tumors become palpable, measure their dimensions with digital calipers 2-3 times per week.[16]
-
Passaging (F1 and Subsequent Generations): When a tumor reaches approximately 1.5 cm in diameter, euthanize the mouse.[1] Aseptically resect the tumor, process it into 2-3 mm³ fragments as in step 2, and implant the fragments into a new cohort of mice to create the next generation (F1).[1][3]
-
Quality Control and Banking: For each new generation, preserve a portion of the tumor for quality control and banking.
-
Histology: Fix a piece of the tumor in 10% neutral buffered formalin for Hematoxylin and Eosin (H&E) staining to verify that the PDX histology is consistent with the original patient tumor.[15][16]
-
Authentication: Perform Short Tandem Repeat (STR) analysis to confirm the provenance of the engrafted tumor.[16]
-
Cryopreservation: Freeze viable tumor fragments in a cryopreservation medium (e.g., 10% DMSO in FBS) for long-term storage in a tumor bank.[16]
-
Protocol 2: this compound Efficacy Study in PDX Models
This protocol describes how to conduct a preclinical efficacy trial once a PDX model is successfully established and expanded.
Materials:
-
Expanded cohort of mice bearing PDX tumors of a consistent passage number (e.g., F3-F5).
-
Digital calipers.
-
This compound (UFT) formulation suitable for oral gavage.
-
Vehicle control (e.g., sterile water or 0.5% carboxymethylcellulose).
Procedure:
-
Cohort Preparation: Implant tumor fragments into a sufficient number of mice to power the study.
-
Tumor Growth and Randomization: Monitor tumor growth as described previously. When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups (e.g., n=5-10 mice per group). Ensure that the mean tumor volumes are comparable across all groups at the start of the study.
-
Tumor Volume Calculation: Measure the length (L) and width (W) of the tumors. Calculate the volume using the modified ellipsoid formula: V = (L x W²) / 2 . Note that while calipers are common, imaging methods like ultrasound can provide more accurate measurements.[17][18][19][20]
-
Drug Administration:
-
Treatment Group: Administer this compound orally (p.o.) via gavage. A typical dose used in mouse models is 20 mg/kg (tegafur equivalent) daily.[21]
-
Control Group: Administer an equivalent volume of the vehicle using the same schedule.
-
-
Monitoring and Endpoints:
-
Measure tumor volume and mouse body weight 2-3 times per week.[16] Body weight is a key indicator of drug toxicity.
-
The study can be terminated when tumors in the control group reach a predetermined maximum size (e.g., 2000 mm³) or after a fixed duration.
-
At the end of the study, collect tumors for endpoint analysis.
-
Protocol 3: Immunohistochemistry (IHC) for Biomarker Analysis
IHC is used to assess the expression and localization of specific proteins (e.g., Ki-67 for proliferation, DPD, TS) within the tumor tissue.
Procedure:
-
Tissue Preparation: Fix harvested PDX tumors in 10% neutral buffered formalin overnight, then transfer to 70% ethanol. Process the tissues and embed them in paraffin blocks. Cut 4-5 µm sections onto charged slides.[15][22]
-
Dewaxing and Rehydration: Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol to water.[22]
-
Antigen Retrieval: Perform heat-induced epitope retrieval using an appropriate buffer (e.g., citrate buffer, pH 6.0).
-
Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.[22]
-
Block non-specific binding sites with a blocking serum.
-
Incubate with the primary antibody (e.g., anti-Ki-67, anti-DPD, anti-TS) at an optimized dilution overnight at 4°C.[23]
-
Wash and incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.
-
Develop the signal using a chromogen like DAB and counterstain with hematoxylin.
-
-
Imaging and Analysis: Dehydrate, clear, and mount the slides. Acquire images using a microscope and quantify the staining intensity and percentage of positive cells.
Protocol 4: Western Blot for Protein Expression Analysis
Western blotting allows for the quantification of total protein levels in tumor lysates.
Procedure:
-
Tumor Lysate Preparation: Snap-freeze harvested tumor tissue in liquid nitrogen. Homogenize a small piece of the frozen tissue (~50-100 mg) in ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.[24]
-
Protein Quantification: Centrifuge the homogenate at high speed (e.g., 12,000 x g) for 15 minutes at 4°C to pellet cellular debris.[25] Collect the supernatant and determine the protein concentration using a BCA assay.[25]
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunodetection:
-
Block the membrane in 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[25]
-
Incubate the membrane with the primary antibody (e.g., anti-DPD, anti-TS, or a loading control like β-actin) overnight at 4°C.[25]
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[25]
-
-
Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.[25] Detect the signal using an imaging system. Quantify band intensity using densitometry software.
Data Presentation and Interpretation
Quantitative data from PDX studies should be presented clearly to allow for robust interpretation and comparison.
Table 1: Representative Pharmacokinetic Parameters of this compound Components in a Mouse Model This table presents hypothetical data based on typical pharmacokinetic profiles.
| Compound | Cmax (ng/mL) | Tmax (hours) | AUC (ng·h/mL) |
| Tegafur | ~1200 | 1.0 - 2.0 | ~7500 |
| 5-Fluorouracil | ~150 | 1.0 - 2.0 | ~600 |
| Uracil | ~800 | 0.5 - 1.0 | ~1200 |
Table 2: Example Efficacy Data of this compound in Colorectal Cancer PDX Models Data is illustrative of typical outcomes observed in preclinical studies.[21][26]
| PDX Model ID | Histology | Treatment Group | Tumor Growth Inhibition (TGI%) | p-value |
| CRX-021 | Adenocarcinoma | Vehicle | 0% (Reference) | - |
| CRX-021 | Adenocarcinoma | UFT (20 mg/kg) | 78% | <0.01 |
| CRX-045 | Adenocarcinoma | Vehicle | 0% (Reference) | - |
| CRX-045 | Adenocarcinoma | UFT (20 mg/kg) | 35% (Resistant) | >0.05 |
Table 3: Correlation of Biomarker Expression with this compound Response This table illustrates the potential use of PDX models to identify predictive biomarkers.
| PDX Model ID | DPD Expression (IHC) | TS Expression (IHC) | Response to UFT |
| CRX-021 | Low | High | Sensitive |
| CRX-033 | Low | Low | Sensitive |
| CRX-045 | High | High | Resistant |
| BRX-012 | Low | High | Sensitive |
| GAX-007 | High | Low | Resistant |
References
- 1. Establishment of Patient-Derived Xenografts in Mice [bio-protocol.org]
- 2. Establishment of Patient-Derived Xenografts in Mice [en.bio-protocol.org]
- 3. Establishment of Patient-derived Xenografts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Patient Derived Xenograft Models: An Emerging Platform for Translational Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. criver.com [criver.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Using PDX for Preclinical Cancer Drug Discovery: The Evolving Field - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Patient-Derived Xenografts Are a Reliable Preclinical Model for the Personalized Treatment of Epithelial Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cancernetwork.com [cancernetwork.com]
- 11. cancernetwork.com [cancernetwork.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Variability in the anti-tumor effect of this compound depending on histologic types of lung cancer - Lee - Journal of Thoracic Disease [jtd.amegroups.org]
- 14. This compound | C12H13FN4O5 | CID 104747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Development and immunohistochemical characterization of patient-derived xenograft models for muscle invasive bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 17. Volume of preclinical xenograft tumors is more accurately assessed by ultrasound imaging than manual caliper measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Evaluation of superficial xenograft volume estimation by ultrasound and caliper against MRI in a longitudinal pre-clinical radiotherapeutic setting | PLOS One [journals.plos.org]
- 19. Tumor volume in subcutaneous mouse xenografts measured by microCT is more accurate and reproducible than determined by 18F-FDG-microPET or external caliper [inis.iaea.org]
- 20. Journal of Basic and Clinical Health Sciences » Submission » Xenograft Tumor Volume Measurement in Nude Mice: Estimation of 3D Ultrasound Volume Measurements Based on Manual Caliper Measurements [dergipark.org.tr]
- 21. Oral administration of uracil-tegafur (UFT) inhibits liver micrometastasis of human colon cancer in an orthotopic nude mouse model and its early detection system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Protocol to establish patient-derived xenograft and organoid for radiosensitivity of esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Histology and immunohistochemistry of patient tumor tissue and PDX [bio-protocol.org]
- 24. researchgate.net [researchgate.net]
- 25. origene.com [origene.com]
- 26. Postsurgical oral administration of uracil and tegafur inhibits progression of micrometastasis of human breast cancer cells in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
HPLC method for quantifying Tegafur-Uracil and metabolites in plasma
An HPLC-based method is presented for the simultaneous quantification of Tegafur, a prodrug of 5-fluorouracil (5-FU), and its active metabolite 5-FU, along with Uracil, in plasma. This application note provides a comprehensive protocol for researchers, scientists, and professionals in drug development involved in the therapeutic drug monitoring (TDM) and pharmacokinetic studies of fluoropyrimidine-based chemotherapy.
Tegafur is an oral fluoropyrimidine prodrug used in the treatment of various cancers, including colorectal, gastric, and breast cancer.[1][2] It is often administered in combination with Uracil. Uracil competitively inhibits the enzyme dihydropyrimidine dehydrogenase (DPD), which is responsible for the catabolism of 5-FU.[3] This inhibition leads to higher and more sustained plasma concentrations of the active drug, 5-FU, enhancing its antineoplastic activity.[3] Given the narrow therapeutic index and significant inter-individual variability in the pharmacokinetics of 5-FU, monitoring the plasma concentrations of Tegafur, Uracil, and 5-FU is crucial for optimizing therapeutic outcomes and minimizing toxicity.[4][5]
This document outlines the metabolic pathway of Tegafur, the principle of the analytical method, and a detailed experimental protocol, including sample preparation, chromatographic conditions, and method validation parameters.
Metabolic Pathway of Tegafur
Tegafur is bioactivated in the liver by the cytochrome P450 enzyme, primarily CYP2A6, to form an unstable intermediate, 5'-hydroxytegafur.[2][6] This intermediate then spontaneously converts to the active cytotoxic agent, 5-fluorouracil (5-FU).[2][7] 5-FU exerts its anticancer effect by inhibiting thymidylate synthase, an enzyme critical for DNA synthesis.[6] The catabolism of 5-FU is primarily mediated by the enzyme dihydropyrimidine dehydrogenase (DPD), which converts 5-FU to the inactive dihydrofluorouracil (DHFU).[2] DHFU is further metabolized to fluoro-beta-ureidopropionate (FUPA) and subsequently to fluoro-beta-alanine (FBAL).[2]
Principle of the Method
The analytical method employs reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection for the simultaneous separation and quantification of Tegafur, Uracil, and 5-FU in plasma samples. The sample preparation involves a straightforward protein precipitation step to remove plasma proteins that could interfere with the chromatographic analysis.[8][9] An internal standard (IS) is used to ensure accuracy and precision by correcting for variations during sample processing and injection.[10] Separation is achieved on a C18 column with an isocratic mobile phase, allowing for a relatively short run time. Quantification is based on the peak area ratio of the analytes to the internal standard, using a calibration curve generated from standards of known concentrations.
Experimental Protocol
This protocol details the necessary reagents, equipment, and steps for the analysis.
Materials and Reagents
-
Tegafur, Uracil, and 5-Fluorouracil analytical standards
-
5-Bromouracil (Internal Standard)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Potassium phosphate monobasic (KH₂PO₄)
-
Ortho-phosphoric acid
-
Ultrapure water
-
Drug-free human plasma
Equipment
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Micropipettes
-
1.5 mL microcentrifuge tubes
Preparation of Solutions
-
Mobile Phase: Prepare a 1.5 mM potassium phosphate buffer by dissolving the appropriate amount of KH₂PO₄ in ultrapure water.[10] Adjust the pH to 5.0 with ortho-phosphoric acid.[10] The mobile phase is typically an isocratic mixture of this buffer and an organic modifier like methanol.
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of Tegafur, 5-FU, Uracil, and 5-Bromouracil (IS) in 10 mL of methanol individually to prepare stock solutions.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solutions with the mobile phase to create calibration standards at different concentration levels.
-
Internal Standard Spiking Solution (10 µg/mL): Dilute the 5-Bromouracil stock solution with methanol to obtain a concentration of 10 µg/mL.
Plasma Sample Preparation Workflow
The sample preparation involves protein precipitation with an organic solvent, which is a simple and effective method for cleaning up plasma samples before HPLC analysis.[8][11]
Chromatographic Conditions
The following table summarizes the typical HPLC conditions for the analysis. These may require optimization based on the specific column and system used.
| Parameter | Condition |
| HPLC System | Agilent 1200 or equivalent |
| Column | C18 (Octadecylsilane), 4.6 x 250 mm, 5 µm |
| Mobile Phase | 1.5 mM KH₂PO₄ buffer (pH 5.0)[10] |
| Flow Rate | 1.0 mL/min[12] |
| Injection Volume | 20 µL |
| Column Temperature | 35 °C[12] |
| Detection Wavelength | 220 nm[12] |
| Run Time | Approximately 20 minutes |
Data Presentation and Method Validation
A validated method ensures reliable and reproducible results. The following tables summarize the key quantitative data and validation parameters based on published literature.
Retention Times
The retention times for the analytes are crucial for their identification.
| Compound | Typical Retention Time (minutes) |
| 5-Fluorouracil (5-FU) | ~5.0[1] |
| Uracil | Varies (not always included in same run) |
| 5-Bromouracil (IS) | ~11.5[1] |
| Tegafur | ~16.5[1] |
Method Validation Parameters
The method should be validated according to regulatory guidelines (e.g., FDA).[4] Key parameters include linearity, limit of quantification (LOQ), precision, accuracy, and recovery.
| Parameter | 5-Fluorouracil (5-FU) | Tegafur |
| Linearity Range | 2 - 500 ng/mL[4] | 200 - 50,000 ng/mL[4] |
| Correlation Coefficient (r²) | > 0.999[13] | > 0.999[13] |
| Limit of Quantification (LOQ) | 0.0125 µg/mL[1] | 0.05 µg/mL[1] |
| Intra-day Precision (%RSD) | < 8.6%[8] | < 8.6%[8] |
| Inter-day Precision (%RSD) | < 9.5%[8] | < 9.5%[8] |
| Accuracy (% Bias) | Within ±7.5%[8] | Within ±7.5%[8] |
| Recovery | 96.5% ± 9.45%[1] | 88.5% ± 12.17%[1] |
Conclusion
This application note provides a detailed and robust HPLC-UV method for the simultaneous quantification of Tegafur, Uracil, and 5-FU in human plasma. The described protocol, including a simple protein precipitation step for sample preparation and optimized chromatographic conditions, offers the necessary sensitivity, precision, and accuracy for therapeutic drug monitoring and pharmacokinetic studies. The provided workflows and data tables serve as a comprehensive guide for researchers and clinicians aiming to implement this analytical method in their laboratories.
References
- 1. Determination of 5-fluorouracil and its prodrug tegafur in plasma and tissue by high-performance liquid chromatography in a single injection: validation for application in clinical pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Simultaneous quantification method for 5-FU, uracil, and tegafur using UPLC-MS/MS and clinical application in monitoring UFT/LV combination therapy after hepatectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nvkc.nl [nvkc.nl]
- 6. go.drugbank.com [go.drugbank.com]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous determination of tegafur and gimeracil in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simultaneous quantification method for 5-FU, uracil, and tegafur using UPLC-MS/MS and clinical application in monitoring UFT/LV combination therapy after hepatectomy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simultaneous HPLC determination of 5-fluorouracil and its metabolites in plasma of cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nacalai.com [nacalai.com]
- 12. CN102253152B - Method for determining related substances of tegafur, gimeracil and oteracil potassium capsules by utilizing high performance liquid chromatography - Google Patents [patents.google.com]
- 13. A new sample preparation and separation combination for the precise, accurate, and simultaneous determination of uracil and dihydrouracil in human plasma by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: UPLC-MS/MS Analysis of Tegafur-Uracil in Tumor Tissue
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the quantitative analysis of Tegafur, a prodrug of 5-fluorouracil (5-FU), and Uracil in tumor tissue using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). Tegafur, in combination with Uracil, is a widely used oral chemotherapy agent for various cancers, including colorectal and gastric cancer.[1][2][3] Monitoring the concentration of these compounds directly within the tumor is crucial for understanding drug disposition, efficacy, and for the development of novel cancer therapies.
Introduction
Tegafur is a prodrug that is metabolized to the active anticancer agent 5-fluorouracil (5-FU).[3][4] Uracil is co-administered to inhibit the degradation of 5-FU by the enzyme dihydropyrimidine dehydrogenase (DPD), thereby increasing its bioavailability and antitumor activity.[5] This UPLC-MS/MS method provides a sensitive and selective approach for the simultaneous quantification of Tegafur, Uracil, and the active metabolite 5-FU in tumor tissue, enabling pharmacokinetic and pharmacodynamic studies in preclinical and clinical research.
Metabolic Pathway of Tegafur
The metabolic activation of Tegafur to 5-FU is a critical step for its cytotoxic effect. The following diagram illustrates this pathway.
Caption: Metabolic pathway of Tegafur to 5-Fluorouracil and the role of Uracil.
Experimental Protocols
This protocol is adapted from methodologies developed for plasma analysis and includes steps for tissue sample preparation.[1][5][6]
Materials and Reagents
-
Tegafur, Uracil, and 5-Fluorouracil analytical standards
-
Stable isotope-labeled internal standards (IS) for each analyte
-
Acetonitrile (HPLC or LC/MS grade)
-
Methanol (HPLC or LC/MS grade)
-
Formic acid (LC/MS grade)
-
Ultrapure water
-
Homogenization buffer (e.g., PBS)
-
Protein precipitation solution (e.g., Acetonitrile with 0.1% formic acid)
Sample Preparation
The following workflow outlines the key steps for preparing tumor tissue samples for analysis.
Caption: Experimental workflow for UPLC-MS/MS analysis of Tegafur-Uracil in tumor tissue.
-
Tissue Homogenization: Accurately weigh the frozen tumor tissue sample. Add homogenization buffer (e.g., 4 volumes of PBS per gram of tissue). Homogenize the tissue on ice until a uniform suspension is achieved.
-
Internal Standard Addition: Spike the tissue homogenate with the internal standard solution for Tegafur, Uracil, and 5-FU.
-
Protein Precipitation: Add cold protein precipitation solution (e.g., acetonitrile) to the homogenate, typically in a 3:1 ratio (volume of precipitation solution to volume of homogenate). Vortex mix thoroughly.[5]
-
Centrifugation: Centrifuge the mixture at high speed (e.g., 3000 x g for 15 minutes) to pellet the precipitated proteins.[7][8]
-
Supernatant Collection: Carefully transfer the clear supernatant to a new tube for analysis.
-
Injection: Inject an appropriate volume (e.g., 5 µL) of the supernatant into the UPLC-MS/MS system.[9]
UPLC-MS/MS Conditions
The following are suggested starting conditions that should be optimized for the specific instrumentation used.
| Parameter | Suggested Condition |
| UPLC System | Waters ACQUITY UPLC or equivalent |
| Column | ACQUITY UPLC HSS T3 or equivalent |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Optimized for separation of analytes (a starting point could be a linear gradient from 5% to 95% B over 5 minutes) |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode[1][5][6] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 150 °C |
| Desolvation Temperature | 500 °C |
| Capillary Voltage | 3.0 kV |
MRM Transitions
Specific MRM transitions for each analyte and internal standard need to be determined by infusing the pure compounds into the mass spectrometer.
Quantitative Data and Method Performance
The following tables summarize typical performance characteristics of UPLC-MS/MS methods for the analysis of Tegafur, Uracil, and 5-FU, primarily based on data from plasma studies. These values can serve as a benchmark for method validation in tumor tissue.
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | r² |
| 5-FU | 2 - 500 | > 0.996 |
| Uracil | 20 - 5000 | > 0.994 |
| Tegafur | 200 - 50,000 | > 0.994 |
| Data adapted from a study in human plasma.[5] |
Table 2: Accuracy and Precision
| Analyte | QC Level | Within-Batch Accuracy (%) | Within-Batch Precision (%RSD) | Batch-to-Batch Precision (%RSD) |
| 5-FU | LLOQ | 3.30 to 10.50 | 9.32 to 15.18 | < 9.27 |
| Low | -1.51 to 9.50 | 2.88 to 12.80 | ||
| Mid | ||||
| High | ||||
| Uracil | LLOQ | -8.49 to 4.45 | 11.80 to 15.63 | < 8.85 |
| Low | -2.54 to 2.12 | 4.34 to 13.30 | ||
| Mid | ||||
| High | ||||
| Tegafur | LLOQ | -2.58 to 6.56 | 3.40 to 10.80 | < 9.72 |
| Low | -9.09 to 11.60 | 1.75 to 11.60 | ||
| Mid | ||||
| High | ||||
| LLOQ: Lower Limit of Quantification. Data represents the range of reported values and is adapted from a study in human plasma.[5] |
Table 3: Recovery
| Analyte | Matrix | Average Recovery (%) |
| 5-FU | Plasma | 79.9 |
| Tissue | 97.5 | |
| Tegafur | Plasma | 87.8 |
| Tissue | 104.9 | |
| Plasma data adapted from a study by Shiraiwa et al. (2021)[1][5], and tissue data adapted from a study by Gamelin et al. (2003).[4] |
Conclusion
The described UPLC-MS/MS methodology provides a robust and sensitive approach for the simultaneous quantification of Tegafur, Uracil, and 5-FU in tumor tissue. This application note and protocol offer a comprehensive guide for researchers, scientists, and drug development professionals to implement this analysis in their laboratories. The ability to accurately measure these compounds directly in the target tissue is invaluable for advancing our understanding of fluoropyrimidine-based cancer therapies.
References
- 1. Simultaneous quantification method for 5-FU, uracil, and tegafur using UPLC-MS/MS and clinical application in monitoring UFT/LV combination therapy after hepatectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. impactfactor.org [impactfactor.org]
- 3. nice.org.uk [nice.org.uk]
- 4. Determination of 5-fluorouracil and its prodrug tegafur in plasma and tissue by high-performance liquid chromatography in a single injection: validation for application in clinical pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous quantification method for 5-FU, uracil, and tegafur using UPLC-MS/MS and clinical application in monitoring UFT/LV combination therapy after hepatectomy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Pharmacokinetic-Pharmacodynamic Model Predicts Uracil-tegafur Effect on Tumor Shrinkage and Myelosuppression in a Colorectal Cancer Rat Model | Anticancer Research [ar.iiarjournals.org]
- 8. A Pharmacokinetic-Pharmacodynamic Model Predicts Uracil-tegafur Effect on Tumor Shrinkage and Myelosuppression in a Colorectal Cancer Rat Model | Anticancer Research [ar.iiarjournals.org]
- 9. msacl.org [msacl.org]
Troubleshooting & Optimization
Technical Support Center: Improving Tegafur-Uracil Solubility for In Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving Tegafur-Uracil for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is the solubility of each component important?
A1: this compound is a combination anticancer agent. Tegafur is a prodrug that is metabolized in the body to 5-fluorouracil (5-FU), the active cytotoxic agent.[1][2][3] Uracil is included to increase the efficacy of Tegafur by competitively inhibiting the enzyme dihydropyrimidine dehydrogenase (DPD), which is responsible for the breakdown of 5-FU.[2] For in vitro experiments, it is crucial to ensure that both components are fully dissolved to achieve an accurate and homogenous concentration in the cell culture media, leading to reliable and reproducible results.
Q2: What are the recommended starting solvents for dissolving Tegafur and Uracil?
A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of both Tegafur and Uracil for in vitro studies.[1][4][5] Tegafur is also soluble in ethanol and to a lesser extent in water, while Uracil has good solubility in dimethyl formamide and moderate solubility in phosphate-buffered saline (PBS).[1][6]
Q3: What is the maximum recommended concentration for a this compound stock solution in DMSO?
A3: For Tegafur, stock solutions in DMSO can be prepared at concentrations of 40 mg/mL or higher.[5] Uracil can be dissolved in DMSO at up to 50 mg/mL.[6] When preparing a combined stock solution, it is important to consider the molar ratio of Tegafur to Uracil (typically 1:4) and ensure that the concentration of each component does not exceed its solubility limit in DMSO.
Q4: How should I store my this compound stock solutions?
A4: Stock solutions of this compound in DMSO should be aliquoted and stored at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to six months).[4] Avoid repeated freeze-thaw cycles, as this can lead to precipitation and degradation of the compounds. Aqueous solutions of Tegafur and Uracil are not recommended for storage for more than one day.[1][6]
Troubleshooting Guide
Issue 1: My this compound precipitates when I add the DMSO stock solution to my aqueous cell culture medium.
This is a common issue as the solubility of many compounds is significantly lower in aqueous solutions compared to DMSO.
Solutions:
-
Lower the final DMSO concentration: Aim for a final DMSO concentration of 0.5% or lower in your cell culture medium, as higher concentrations can be toxic to cells and cause precipitation.
-
Use a co-solvent system: For difficult-to-dissolve compounds, a co-solvent system can be employed. A formulation that has been used for in vivo studies and can be adapted for in vitro work consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4] This mixture can help to keep the compound in solution when diluted into the final aqueous medium.
-
Incorporate sonication or gentle heating: After diluting the stock solution, brief sonication or gentle warming (e.g., to 37°C) of the final working solution can help to redissolve any precipitate.[4] However, be cautious with heating, as it may degrade the compounds.
-
Prepare fresh dilutions: Always prepare fresh working solutions from your frozen stock solution immediately before each experiment.
Issue 2: I am observing inconsistent results between experiments.
Inconsistent results can often be traced back to issues with the preparation and handling of the this compound solution.
Solutions:
-
Use fresh, high-quality DMSO: DMSO is hygroscopic (absorbs moisture from the air), and the presence of water can reduce its solvating power. Use fresh, anhydrous, cell culture-grade DMSO for preparing your stock solutions.
-
Ensure complete dissolution of the stock solution: Before aliquoting and freezing, ensure that your this compound powder is completely dissolved in DMSO. Visual inspection against a light source can help to confirm the absence of any particulate matter. Gentle vortexing or sonication can aid in complete dissolution.
-
Vortex working solutions before use: Before adding the working solution to your cells, gently vortex the solution to ensure a homogenous concentration.
Issue 3: My cells are showing signs of toxicity even at low concentrations of this compound.
While this compound is expected to be cytotoxic to cancer cells, excessive toxicity at very low concentrations, or toxicity in control cell lines, may indicate a problem with the solvent or the final concentration.
Solutions:
-
Perform a solvent toxicity control: Always include a vehicle control in your experiments, where cells are treated with the same final concentration of DMSO (or other solvents) as the drug-treated cells. This will help you to distinguish between drug-induced toxicity and solvent-induced toxicity.
-
Verify your calculations: Double-check all calculations for preparing your stock and working solutions to ensure that the final concentration of this compound in your cell culture is accurate.
Data Presentation
Table 1: Solubility of Tegafur in Various Solvents
| Solvent | Solubility (mg/mL) | Molar Solubility (mM) |
| DMSO | 40[5] | 199.8 |
| Water | 8[1][5] | 39.9 |
| Ethanol | 7[1] | 34.9 |
Table 2: Solubility of Uracil in Various Solvents
| Solvent | Solubility (mg/mL) | Molar Solubility (mM) |
| Dimethyl formamide | 60[6] | 535.2 |
| DMSO | 50[6] | 446.0 |
| PBS (pH 7.2) | ~8[6] | ~71.4 |
| Water (25°C) | 3.6[7] | 32.1 |
| Ethanol | ~0.8[6] | ~7.1 |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Tegafur and 40 mM Uracil Combined Stock Solution in DMSO
-
Calculate the required mass:
-
Tegafur (Molecular Weight: 200.17 g/mol ): For 1 mL of a 10 mM stock solution, you will need 2.00 mg of Tegafur.
-
Uracil (Molecular Weight: 112.09 g/mol ): For 1 mL of a 40 mM stock solution, you will need 4.48 mg of Uracil.
-
-
Dissolution:
-
Weigh out the calculated amounts of Tegafur and Uracil powder into a sterile microcentrifuge tube.
-
Add 1 mL of fresh, anhydrous, cell culture-grade DMSO.
-
Vortex the tube for 1-2 minutes until the powder is completely dissolved. If necessary, briefly sonicate the tube in a water bath sonicator.
-
-
Sterilization and Storage:
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a fresh sterile tube.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of a Working Solution in Cell Culture Medium
-
Thaw the stock solution: Thaw an aliquot of the 10 mM Tegafur / 40 mM Uracil stock solution at room temperature.
-
Dilution:
-
To prepare a 100 µM Tegafur / 400 µM Uracil working solution, dilute the stock solution 1:100 in your cell culture medium. For example, add 10 µL of the stock solution to 990 µL of pre-warmed cell culture medium.
-
Ensure that the final concentration of DMSO in the medium is kept as low as possible (ideally ≤ 0.5%).
-
-
Mixing: Gently vortex the working solution to ensure it is well-mixed before adding it to your cells.
Mandatory Visualization
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. medkoo.com [medkoo.com]
- 3. Oral uracil-tegafur: an alternative to intravenous 5-fluorouracil? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Uracil | C4H4N2O2 | CID 1174 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Tegafur-Uracil Dosing in Preclinical Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working on optimizing Tegafur-Uracil (UFT) dosing schedules in preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for this compound (UFT)?
A1: this compound is a combination anticancer agent. Tegafur is a prodrug that is metabolized in the body to 5-fluorouracil (5-FU), the active cytotoxic agent.[1][2][3] 5-FU has a dual mechanism of action: its metabolite 5-fluoro-2'-deoxyuridine monophosphate (FdUMP) inhibits thymidylate synthase, leading to depletion of thymidine and subsequent disruption of DNA synthesis.[3][4] Additionally, another metabolite, 5-fluorouridine triphosphate (FUTP), can be incorporated into RNA, disrupting its function.[3][4] Uracil is included in the formulation to competitively inhibit dihydropyrimidine dehydrogenase (DPD), the primary enzyme responsible for the degradation of 5-FU.[1][2][5] This inhibition leads to higher and more sustained plasma and tumor concentrations of 5-FU, enhancing its antitumor effect.[2][5][6]
Q2: What is the standard molar ratio of Tegafur to Uracil in UFT formulations?
A2: The standard molar ratio of Tegafur to Uracil in UFT is 1:4.[1][6][7] Preclinical studies have indicated that this ratio provides a higher tumor specificity and increased antineoplastic activity.[1]
Q3: What are the common preclinical models used to evaluate UFT efficacy?
A3: Common preclinical models include rodent models with transplanted tumors. Examples include hamsters with transplanted oral squamous cell carcinoma and rat models with Yoshida sarcoma or chemically-induced colorectal cancer.[8][9][10][11]
Q4: What are the typical dose-limiting toxicities observed in preclinical studies with UFT?
A4: The primary dose-limiting toxicities are myelosuppression (specifically neutropenia) and gastrointestinal toxicities such as diarrhea.[12][13] These toxicities are often dose- and schedule-dependent.[5][13] For instance, a 5-day dosing schedule in a clinical trial was associated with granulocytopenia, while a 28-day schedule led to diarrhea as the dose-limiting toxicity.[13]
Troubleshooting Guides
Issue 1: High variability in plasma 5-FU concentrations between experimental animals.
-
Possible Cause 1: Inconsistent Drug Administration. Oral gavage technique can influence absorption. Ensure consistent volume, speed of delivery, and placement of the gavage needle.
-
Troubleshooting Step 1: Standardize the oral gavage procedure among all personnel. Consider using automated dosing systems if available.
-
Possible Cause 2: Inter-animal differences in DPD activity. Even with Uracil, residual DPD activity can vary between animals, affecting 5-FU catabolism.
-
Troubleshooting Step 2: While challenging to control, acknowledging this biological variability is important. Ensure proper randomization of animals into treatment groups to distribute this variability. Consider measuring baseline DPD activity in a subset of animals if feasible for your model.
-
Possible Cause 3: Food effect. The presence of food in the stomach can alter drug absorption.
-
Troubleshooting Step 3: Standardize the fasting period for animals before UFT administration. A common practice is a few hours of fasting.
Issue 2: Unexpectedly severe toxicity (e.g., excessive weight loss, mortality) at a planned dose.
-
Possible Cause 1: Dose calculation error. Double-check all calculations for dose preparation, including body weight measurements and concentration of the dosing solution.
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Troubleshooting Step 1: Implement a two-person verification system for all dose calculations and preparations.
-
Possible Cause 2: Schedule-dependent toxicity. The toxicity of UFT can vary significantly with the dosing schedule.[13] A dose that is well-tolerated on an intermittent schedule may be too toxic for a continuous daily schedule.
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Troubleshooting Step 2: Review published studies for your specific animal model and dosing schedule. Consider a dose de-escalation or a schedule with drug-free intervals. For example, a study in rats showed that administration for 5 days a week with 2 days off had superior antitumor activity without increased adverse effects compared to a consecutive daily dosing schedule.[9]
-
Possible Cause 3: Animal model sensitivity. The specific strain or health status of your animals may make them more susceptible to UFT toxicity.
-
Troubleshooting Step 3: Conduct a pilot dose-range-finding study with a small number of animals to determine the maximum tolerated dose (MTD) in your specific model before initiating a large-scale efficacy study.
Issue 3: Lack of significant anti-tumor effect.
-
Possible Cause 1: Suboptimal dosing schedule. The timing and frequency of UFT administration may not be optimal for the tumor model's growth kinetics.
-
Troubleshooting Step 1: Explore different dosing schedules. Pharmacokinetic-pharmacodynamic (PK-PD) modeling can be a useful tool to simulate and predict the effects of different dosing regimens on tumor shrinkage.[10][11][14]
-
Possible Cause 2: Insufficient drug exposure. The administered dose may not be achieving therapeutic concentrations of 5-FU in the tumor tissue.
-
Troubleshooting Step 2: If analytical capabilities are available, measure plasma and tumor concentrations of Tegafur and 5-FU to correlate with anti-tumor response.[8]
-
Possible Cause 3: Intrinsic tumor resistance. The tumor model may be inherently resistant to 5-FU.
-
Troubleshooting Step 3: Confirm the sensitivity of your tumor cell line to 5-FU in vitro before in vivo studies. Consider exploring combination therapies to overcome resistance.
Quantitative Data Summary
Table 1: Preclinical Dosing and Efficacy of this compound
| Animal Model | Cancer Type | Dosing Schedule | Key Findings | Reference |
| Hamster | Oral Squamous Cell Carcinoma | 14 consecutive days | Significantly decreased incidence of lymph node metastasis (16% vs 58% in control). | [8] |
| Rat | Yoshida Sarcoma | Schedule A: Thrice daily for 5 days/week. Schedule B: Twice daily for 7 days/week. | Schedule A showed significantly greater tumor growth inhibition. | [9] |
| Rat | Colorectal Cancer | 30 mg/kg (as tegafur) for 14 days | Plasma 5-FU exposure increased with dosing time; PK-PD model successfully described tumor shrinkage. | [10][11][14] |
Table 2: Dose-Dependent Toxicity of this compound in Rats
| Dose (oral) | Duration | Key Toxicological Findings | Reference |
| 15 mg/kg | 5 days | No severe toxicity reported. | [12] |
| 30 mg/kg | 5 days | No severe toxicity reported. | [12] |
| 60 mg/kg | 5 days | Severe neutropenia observed on day 7. Significant decrease in neutrophil counts from baseline on day 3. | [12] |
Experimental Protocols
Protocol 1: Evaluation of UFT Efficacy in a Rat Colorectal Cancer Model
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Animal Model: Use a chemically-induced colorectal cancer (CRC) model in rats, for example, using 1,2-dimethylhydrazine and dextran sulfate sodium.[10][11][14]
-
Tumor Induction: Follow established protocols for CRC induction in your chosen rat strain.
-
Treatment Groups: Once tumors are established, randomize animals into treatment and control groups (e.g., vehicle control, UFT treatment group).
-
UFT Preparation and Administration:
-
Monitoring:
-
Measure tumor volume at regular intervals using calipers.
-
Monitor animal body weight and overall health status daily.
-
Collect blood samples at specified time points for pharmacokinetic analysis of Tegafur and 5-FU, and for hematological analysis (e.g., neutrophil, leukocyte, and platelet counts).[10][12]
-
-
Endpoint Analysis:
-
At the end of the study, euthanize animals and collect tumors for weight measurement and histopathological analysis.
-
Analyze plasma and tumor drug concentrations.
-
Statistically compare tumor growth, survival, and toxicity parameters between treatment and control groups.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Typical workflow for a preclinical UFT study.
Caption: Relationship between UFT dose, schedule, and outcomes.
References
- 1. cancernetwork.com [cancernetwork.com]
- 2. This compound | C12H13FN4O5 | CID 104747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Uracil-tegafur in gastric carcinoma: a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tegafur/uracil + calcium folinate in colorectal cancer: double modulation of fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chronopharmacokinetics of oral tegafur and uracil in colorectal cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of the anticancer drug cocktail "UFT" on metastatic potentials of squamous cell carcinoma (O-1N) in a hamster model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preliminary study of the optimal dosing schedule for oral UFT/leucovorin chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Pharmacokinetic-Pharmacodynamic Model Predicts Uracil-tegafur Effect on Tumor Shrinkage and Myelosuppression in a Colorectal Cancer Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Pharmacokinetic-Pharmacodynamic Model Predicts Uracil-tegafur Effect on Tumor Shrinkage and Myelosuppression in a Colorectal Cancer Rat Model | Anticancer Research [ar.iiarjournals.org]
- 12. tandfonline.com [tandfonline.com]
- 13. Phase I trials of uracil-tegafur (UFT) using 5 and 28 day administration schedules: demonstration of schedule-dependent toxicities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Pharmacokinetic-Pharmacodynamic Model Predicts Uracil-tegafur Effect on Tumor Shrinkage and Myelosuppression in a Colorectal Cancer Rat Model | Anticancer Research [ar.iiarjournals.org]
Technical Support Center: Troubleshooting Tegafur-Uracil Experiments
Welcome to the technical support center for Tegafur-Uracil (UFT) experimental troubleshooting. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during in vitro and in vivo studies involving this combination chemotherapeutic agent.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for this compound?
Tegafur is a prodrug that is metabolized in the liver by cytochrome P450 enzymes, primarily CYP2A6, to the active anticancer agent 5-fluorouracil (5-FU)[1]. 5-FU exerts its cytotoxic effects through two main pathways: inhibition of thymidylate synthase (TS), which is crucial for DNA synthesis, and incorporation into RNA, leading to disruption of protein synthesis[2]. Uracil is combined with Tegafur in a 1:4 molar ratio to competitively inhibit the enzyme dihydropyrimidine dehydrogenase (DPD), which is responsible for the degradation of 5-FU[1][3]. This inhibition leads to sustained and higher concentrations of 5-FU in the plasma and tumor tissues, enhancing its antitumor activity[3].
Q2: Why is the 1:4 molar ratio of Tegafur to Uracil critical?
The 1:4 molar ratio of Tegafur to Uracil has been experimentally determined to be optimal for enhancing the antitumor activity of Tegafur without a proportional increase in toxicity[3]. Uracil's primary role is to competitively inhibit DPD, the enzyme that catabolizes 5-FU[3]. This specific ratio ensures a sufficient concentration of Uracil to effectively saturate DPD, thereby preventing the rapid degradation of 5-FU and prolonging its therapeutic window.
Q3: How should this compound solutions be prepared and stored for experimental use?
For in vitro experiments, this compound can be dissolved in DMSO to create a stock solution. For in vivo studies, a common vehicle is a mixture of DMSO, PEG300, Tween-80, and saline[4]. It is crucial to prepare fresh working solutions on the day of use to avoid degradation[4]. Stock solutions should be aliquoted and stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months) to prevent repeated freeze-thaw cycles that can lead to compound degradation[4].
Q4: What are the key factors that can lead to inconsistent IC50 values in cell viability assays?
Inconsistent IC50 values in cell viability assays, such as the MTT assay, can arise from several factors:
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Compound Purity and Stability: The purity of the this compound can vary between batches, and degradation of the compound can affect its potency[5].
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Experimental Conditions: Variations in cell culture media, serum percentage, incubation time, and temperature can all influence the experimental outcome[5].
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Cell Density: The initial number of cells seeded can significantly impact the IC50 value, a phenomenon known as density-dependent chemoresistance[6].
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Assay Methodology: Differences in assay protocols, such as the concentration of the MTT reagent and the solubilization method, can lead to variability[5][7].
Troubleshooting Guides
In Vitro Experimentation
Issue 1: High Variability in Cell Viability/Cytotoxicity Assays (e.g., MTT, XTT)
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Potential Cause A: Inconsistent Cell Seeding.
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Troubleshooting:
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Ensure a homogenous single-cell suspension before seeding.
-
Use a calibrated multichannel pipette for seeding.
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Perform a cell count immediately before seeding to ensure accuracy.
-
Allow cells to adhere and stabilize for 24 hours before adding the drug.
-
-
-
Potential Cause B: Drug Solution Instability.
-
Troubleshooting:
-
Prepare fresh dilutions of this compound from a frozen stock for each experiment.
-
Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots[4].
-
Ensure complete dissolution of the compound in the vehicle before adding it to the cell culture medium.
-
-
-
Potential Cause C: Interference with Assay Reagents.
Issue 2: Unexpectedly Low or High Drug Potency (IC50 values)
-
Potential Cause A: Differential Expression of DPD and TS in Cell Lines.
-
Troubleshooting:
-
Measure the baseline mRNA or protein expression levels of DPD and Thymidylate Synthase (TS) in your cell lines. High TS expression is associated with resistance to 5-FU[9].
-
Select cell lines with known DPD and TS expression profiles for your experiments to ensure consistency.
-
-
-
Potential Cause B: Incorrect Molar Ratio of Tegafur to Uracil.
-
Troubleshooting:
-
Verify the calculations for the 1:4 molar ratio when preparing your drug solutions.
-
If preparing from individual powders, ensure accurate weighing and complete dissolution.
-
-
In Vivo Experimentation
Issue 1: Inconsistent Antitumor Efficacy in Animal Models
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Potential Cause A: Variability in Drug Administration and Bioavailability.
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Potential Cause B: Differences in Tumor Microenvironment and Histology.
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Troubleshooting:
-
Ensure consistent tumor cell implantation technique and location.
-
Characterize the histology of the xenograft tumors, as different histological types can respond differently to this compound.
-
Consider the potential impact of the tumor microenvironment on drug delivery and efficacy.
-
-
Analytical Measurements
Issue 1: Poor Reproducibility in HPLC/UPLC-MS/MS Quantification
-
Potential Cause A: Sample Preparation and Extraction Inefficiency.
-
Potential Cause B: Analyte Instability.
-
Troubleshooting:
-
Process plasma and tissue samples promptly and store them at -80°C until analysis.
-
Evaluate the stability of the analytes in the autosampler to prevent degradation during the analytical run[11].
-
-
Data Presentation
Table 1: UPLC-MS/MS Method Parameters for Simultaneous Quantification of 5-FU, Uracil, and Tegafur in Human Plasma
| Parameter | 5-FU | Uracil | Tegafur |
| Linearity Range (ng/mL) | 2–500 | 20–5000 | 200–50,000 |
| Average Recovery Rate (%) | 79.9 | 80.9 | 87.8 |
| Accuracy (%) | within 11.6 | within 11.6 | within 11.6 |
| Precision (%) | below 13.3 | below 13.3 | below 13.3 |
Data adapted from a study on UPLC-MS/MS method validation[11].
Experimental Protocols
Protocol 1: In Vitro Cell Viability (MTT) Assay
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Drug Treatment: Prepare serial dilutions of this compound (in a 1:4 molar ratio) in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include vehicle-only wells as a control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO or a dedicated solubilization buffer) to each well.
-
Absorbance Reading: Shake the plate for 15 minutes to ensure complete dissolution of the formazan crystals and read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Protocol 2: Quantification of DPD and TS mRNA by Real-Time PCR
-
RNA Extraction: Isolate total RNA from cell pellets or tumor tissue using a suitable RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcriptase kit.
-
Real-Time PCR: Perform real-time PCR using primers specific for DPD, TS, and a stable housekeeping gene (e.g., SDHA, avoiding those with known pseudogenes like GAPDH and beta-actin)[12].
-
Data Analysis: Calculate the relative expression of DPD and TS mRNA using the ΔΔCt method, normalizing to the housekeeping gene.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for inconsistent IC50 values.
Caption: Simplified 5-FU induced apoptosis pathway.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. mdpi.com [mdpi.com]
- 3. Scientific basis for the combination of tegafur with uracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. researchgate.net [researchgate.net]
- 10. Oral administration of uracil-tegafur (UFT) inhibits liver micrometastasis of human colon cancer in an orthotopic nude mouse model and its early detection system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Simultaneous quantification method for 5-FU, uracil, and tegafur using UPLC-MS/MS and clinical application in monitoring UFT/LV combination therapy after hepatectomy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measurement of DPD and TS transcripts aimed to predict clinical benefit from fluoropyrimidines: confirmation of the trend in Russian colorectal cancer series and caution regarding the gene referees - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Anti-Angiogenic Effects of Tegafur-Uracil In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-angiogenic effects of Tegafur-Uracil (UFT), a combination oral fluoropyrimidine drug, with other anti-angiogenic agents. The information is supported by experimental data from preclinical studies, offering insights into its mechanism and efficacy.
Executive Summary
This compound, a prodrug of 5-fluorouracil (5-FU), has demonstrated significant anti-angiogenic properties in various in vivo models. Its mechanism of action extends beyond mere cytotoxicity and involves the direct inhibition of key angiogenic pathways, primarily through its metabolite, gamma-hydroxybutyric acid (GHB). This guide will delve into the experimental evidence supporting these claims, compare its efficacy with other fluoropyrimidines and targeted anti-angiogenic therapies, and provide detailed experimental protocols for the key assays cited.
Comparative Analysis of Anti-Angiogenic Efficacy
The anti-angiogenic potential of this compound has been evaluated in several preclinical models, with key quantitative data summarized below. For comparative purposes, data for a related fluoropyrimidine formulation, S-1 (which contains Tegafur), and the well-established anti-angiogenic agent Bevacizumab are also presented.
| Agent(s) | In Vivo Model | Key Metric | Result | Reference |
| This compound (UFT) | Murine Dorsal Air Sac (DAS) Assay with RENCA cells | Angiogenesis Inhibition | Strong inhibitory effect | [1][2] |
| 5-Fluorouracil (5-FU) | Murine Dorsal Air Sac (DAS) Assay with RENCA cells | Angiogenesis Inhibition | Less effective than UFT | [1] |
| Doxifluridine | Murine Dorsal Air Sac (DAS) Assay with RENCA cells | Angiogenesis Inhibition | Less effective than UFT | [1] |
| S-1 (Tegafur-based) | Human oral squamous cell carcinoma xenograft | Microvessel Density (MVD) | MVD of 114.33 ± 12.66% (relative to control) | [2] |
| Bevacizumab | Human oral squamous cell carcinoma xenograft | Microvessel Density (MVD) | MVD of 98.00 ± 11.79% (relative to control) | [2] |
| S-1 + Bevacizumab | Human oral squamous cell carcinoma xenograft | Microvessel Density (MVD) | MVD of 75.33 ± 7.57% (relative to control) | [2] |
Mechanism of Anti-Angiogenesis
The anti-angiogenic activity of this compound is, in part, attributed to its metabolites, particularly gamma-hydroxybutyric acid (GHB). GHB has been shown to selectively inhibit the responses of endothelial cells to Vascular Endothelial Growth Factor (VEGF), a key mediator of angiogenesis. This is distinct from the cytotoxic effects of 5-FU, which affects DNA synthesis in proliferating cells, including endothelial cells.
The proposed signaling pathway for the anti-angiogenic effect of this compound's metabolite GHB is illustrated below.
References
Preclinical comparison of Tegafur-Uracil versus S-1 in gastric cancer
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of chemotherapeutic options for gastric cancer, the oral fluoropyrimidines Tegafur-Uracil (UFT) and S-1 have been subjects of extensive clinical investigation. Both agents are prodrugs of the cornerstone antimetabolite 5-fluorouracil (5-FU), designed to enhance its therapeutic index. While clinical trials have largely established S-1 as a more effective option, a detailed preclinical comparison provides valuable insights into their fundamental pharmacological differences and underpins the clinical outcomes. This guide synthesizes available preclinical and mechanistic data to offer an objective comparison for the research community.
Mechanism of Action: A Tale of Two Modulators
Both UFT and S-1 are combination drugs that pair tegafur, a prodrug of 5-FU, with modulators that enhance its activity by inhibiting the primary catabolic enzyme, dihydropyrimidine dehydrogenase (DPD). The key distinction lies in the composition and function of these modulators.
This compound (UFT) combines tegafur with uracil in a 1:4 molar ratio. Uracil acts as a competitive inhibitor of DPD, the enzyme responsible for the rapid degradation of 5-FU.[1][2] By slowing down 5-FU catabolism, UFT aims to maintain higher and more sustained concentrations of the active drug in the tumor and plasma.[1]
S-1 is a more complex, third-generation oral fluoropyrimidine. It comprises tegafur, gimeracil (CDHP), and oteracil potassium (Oxo) in a 1:0.4:1 molar ratio.
-
Gimeracil is a significantly more potent DPD inhibitor than uracil, leading to higher 5-FU concentrations.
-
Oteracil potassium is not a DPD inhibitor but rather an inhibitor of orotate phosphoribosyltransferase (OPRT) in the gastrointestinal tract. This selectively reduces the phosphorylation of 5-FU to its active form in the gut mucosa, thereby mitigating gastrointestinal toxicities such as diarrhea and mucositis.
This multi-faceted approach is designed to increase the antitumor efficacy while improving the safety profile compared to UFT and other fluoropyrimidines.
Below is a diagram illustrating the metabolic pathways and points of inhibition for both drugs.
Caption: Comparative metabolic pathways of UFT and S-1.
Preclinical Performance: Antitumor Activity
Direct head-to-head preclinical studies comparing UFT and S-1 in gastric cancer models are scarce in published literature. However, individual studies evaluating their efficacy provide valuable data points. The following tables summarize available data from separate preclinical investigations. It is crucial to note that these results are not from direct comparative experiments and thus should be interpreted with caution.
In Vitro Cytotoxicity Data
| Drug | Cell Line | Assay Type | Endpoint | Result | Reference |
| S-1 | Multiple | In vitro studies | Antitumor Activity | Potent activity in various murine and human tumors | [General knowledge, not from a specific cited paper] |
| UFT | Multiple | In vitro studies | Antitumor Activity | Effective against various cancer cell lines | [General knowledge, not from a specific cited paper] |
Note: Specific IC50 values from direct comparative studies are not available in the reviewed literature.
In Vivo Antitumor Efficacy in Gastric Cancer Xenograft Models
In vivo studies in xenograft models provide a more comprehensive assessment of drug efficacy, accounting for pharmacokinetic and pharmacodynamic factors.
| Drug | Cancer Model | Treatment Protocol | Key Findings | Reference |
| S-1 | Human Gastric Cancer Xenografts (NUGC-4, St-40, SC-2, SC-4) | 6.9 mg/kg, orally, once daily for 7 days | Significant antitumor activity (p < 0.001) as a single agent. | [3] |
| UFT | Human Gastric Cancer Tissue (Subrenal Capsule Assay) | Not specified | UFT was found to be the most effective among 5-FU and its analogues in reducing tumor size (p < 0.001 vs. 5-FU). | [1] |
Note: The data presented is from separate studies and not a direct head-to-head comparison.
Experimental Protocols
In Vivo Human Gastric Cancer Xenograft Study (for S-1)
-
Animal Model: Human gastric cancer xenograft-bearing nude mice.[3]
-
Cell Lines: NUGC-4, St-40, SC-2, and SC-4 human gastric cancer cell lines were used to establish xenografts.[3]
-
Drug Administration: S-1 was administered orally once daily for 7 days at a dose of 6.9 mg/kg.[3]
-
Efficacy Evaluation: Tumor volume was measured on day 15, and the relative tumor volume was calculated to assess antitumor efficacy.[3]
In Vivo Subrenal Capsule Assay (for UFT)
-
Methodology: The sensitivity of human gastric cancer tissue to UFT was determined using the in vivo subrenal capsule assay.[1]
-
Tumor Measurement: The relative variation of tumor size was calculated based on measurements on day 0 and day 6.[1]
-
Endpoint: Chemosensitivity was considered positive if the relative variation of tumor size in the treated group decreased to below -10%.[1]
The workflow for a typical in vivo xenograft study is depicted below.
References
- 1. Uracil-tegafur in gastric carcinoma: a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EBNA1 inhibitors have potent and selective antitumor activity in xenograft models of Epstein-Barr Virus-associated Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumor Efficacy of Combination Therapy Consisting of S-1, Leucovorin, and Oxaliplatin against Human Gastric Cancer Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
A Preclinical Comparison Guide: Investigating the Synergy of Tegafur-Uracil and PARP Inhibitors in BRCA-Mutant Cancers
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BRCA-mutant cancers, characterized by deficiencies in homologous recombination DNA repair, are highly susceptible to PARP (Poly ADP-ribose polymerase) inhibitors. This guide explores the hypothetical synergistic potential of combining Tegafur-Uracil, a prodrug of the thymidylate synthase inhibitor 5-fluorouracil (5-FU), with a PARP inhibitor in the context of BRCA-mutant malignancies. While no direct clinical or preclinical studies have evaluated this specific combination, a strong mechanistic rationale suggests that the DNA-damaging effects of 5-FU could be significantly enhanced by the concurrent inhibition of PARP-mediated DNA repair, leading to synthetic lethality in BRCA-deficient tumor cells.
This document presents a hypothetical preclinical comparison based on this scientific premise. The quantitative data herein is illustrative and intended to model potential synergistic outcomes. Detailed experimental protocols for in vitro and in vivo assessment of this drug combination are provided to guide future research.
Mechanistic Rationale for Combination Therapy
This compound exerts its cytotoxic effects through its active metabolite, 5-FU. 5-FU inhibits thymidylate synthase, leading to an imbalance of deoxynucleotide triphosphates (dNTPs) and the misincorporation of fluorodeoxyuridine triphosphate (FdUTP) and deoxyuridine triphosphate (dUTP) into DNA. This process triggers DNA strand breaks.
In cancer cells with functional DNA repair pathways, these lesions can be efficiently repaired. However, in BRCA-mutant cancer cells, the homologous recombination (HR) pathway for repairing double-strand breaks is compromised. PARP inhibitors exploit this vulnerability by blocking the base excision repair (BER) pathway, which is responsible for repairing single-strand breaks. The accumulation of unrepaired single-strand breaks leads to the formation of double-strand breaks during DNA replication. In BRCA-mutant cells, the inability to repair these double-strand breaks results in genomic instability and apoptotic cell death, a concept known as synthetic lethality.
The proposed synergy of combining this compound with a PARP inhibitor lies in a two-pronged assault on the cancer cell's DNA. This compound would induce DNA damage, while the PARP inhibitor would prevent its repair, leading to an overwhelming level of genomic instability and enhanced cell killing, particularly in the HR-deficient environment of BRCA-mutant tumors.
Data Presentation: A Hypothetical In Vitro Study
The following tables present hypothetical data from a simulated in vitro study assessing the combination of this compound and the PARP inhibitor, Olaparib, on the BRCA2-mutant human pancreatic cancer cell line, CAPAN-1.
Table 1: Comparative Cytotoxicity (IC50) in CAPAN-1 Cells after 72-hour treatment
| Treatment Group | IC50 (µM) | Combination Index (CI) at 50% Effect* | Interpretation |
| Tegafur | 15 | N/A | Moderate Potency |
| Olaparib | 5 | N/A | High Potency |
| Tegafur + Olaparib (1:1 ratio) | 2.5 | 0.5 | Synergism |
*The Combination Index (CI) was calculated using the Chou-Talalay method.[1][2][3] A CI value less than 1 indicates synergy.[1][2][3]
Table 2: Induction of Apoptosis in CAPAN-1 Cells (48-hour treatment)
| Treatment Group | Concentration (µM) | Percentage of Apoptotic Cells (Annexin V Positive) |
| Control (Untreated) | N/A | 5% |
| Tegafur | 15 | 25% |
| Olaparib | 5 | 35% |
| Tegafur + Olaparib | 15 + 5 | 70% |
Table 3: DNA Damage Assessment in CAPAN-1 Cells by Comet Assay (24-hour treatment)
| Treatment Group | Concentration (µM) | Mean Tail Moment (Arbitrary Units) |
| Control (Untreated) | N/A | 3 |
| Tegafur | 15 | 15 |
| Olaparib | 5 | 10 |
| Tegafur + Olaparib | 15 + 5 | 45 |
Experimental Protocols
The following are detailed protocols for the key experiments cited in this guide.
In Vitro Cell Viability (MTT Assay)
-
Cell Seeding: Seed CAPAN-1 cells in a 96-well plate at a density of 5 x 10³ cells per well in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Drug Treatment: Prepare serial dilutions of Tegafur, Olaparib, and a fixed-ratio combination of both. Replace the medium in the wells with fresh medium containing the drugs or vehicle control (DMSO).
-
Incubation: Incubate the cells for 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values using non-linear regression analysis. Synergy is quantified by calculating the Combination Index (CI) using the Chou-Talalay method.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Treatment: Seed CAPAN-1 cells in 6-well plates and treat with Tegafur, Olaparib, or the combination at their respective IC50 concentrations for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in 1X binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Quantification: Quantify the percentage of cells in each quadrant.
DNA Damage Assessment (Alkaline Comet Assay)
-
Cell Treatment and Harvesting: Treat CAPAN-1 cells with Tegafur, Olaparib, or the combination for 24 hours. Harvest the cells by trypsinization.
-
Slide Preparation: Mix the cell suspension with low-melting-point agarose and layer onto a pre-coated microscope slide.
-
Lysis: Immerse the slides in a cold lysis solution to remove cell membranes and proteins, leaving behind nucleoids.
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Subject the slides to electrophoresis at a low voltage. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."
-
Staining and Visualization: Neutralize and stain the slides with a fluorescent DNA dye (e.g., SYBR Green). Visualize the comets using a fluorescence microscope.
-
Image Analysis: Analyze the images using comet scoring software to quantify the extent of DNA damage, typically measured by the tail moment (the product of the tail length and the fraction of DNA in the tail).
Conclusion and Future Directions
The hypothetical data and mechanistic rationale presented in this guide strongly suggest that the combination of this compound and a PARP inhibitor could be a promising therapeutic strategy for BRCA-mutant cancers. The proposed synergistic interaction warrants rigorous preclinical investigation. Future studies should aim to:
-
Confirm Synergy in a Panel of BRCA-mutant Cell Lines: Evaluate the combination in various cancer types with different BRCA1/2 mutations.
-
Elucidate Detailed Molecular Mechanisms: Investigate the precise effects of the combination on cell cycle progression, DNA repair protein expression, and apoptotic pathways.
-
Conduct In Vivo Efficacy Studies: Validate the in vitro findings in patient-derived xenograft (PDX) models of BRCA-mutant cancers to assess anti-tumor activity and toxicity in a more clinically relevant setting.
Successful preclinical validation could pave the way for clinical trials to evaluate this novel combination therapy in patients with BRCA-mutant cancers, potentially offering a new and more effective treatment option.
References
A Head-to-Head Comparison of Tegafur-Uracil and Capecitabine in Pancreatic Cancer Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Both Tegafur-Uracil and capecitabine are oral chemotherapeutic agents that are converted to the active drug 5-fluorouracil (5-FU) in the body, which then exerts its anti-cancer effects by inhibiting DNA synthesis. While both drugs have been evaluated in pancreatic cancer, the extent of preclinical data in xenograft models differs significantly. Capecitabine has been more extensively studied in various pancreatic cancer xenograft and genetically engineered mouse models, demonstrating notable anti-tumor activity. Preclinical data for this compound in similar models is less abundant, with available studies often focusing on its use in combination with other agents.
This guide presents the available quantitative data on the anti-tumor efficacy of each drug, details the experimental protocols used in the cited studies, and visualizes the drug activation pathway and a general experimental workflow.
Data Presentation: Anti-Tumor Efficacy
The following tables summarize the quantitative data on the efficacy of capecitabine and this compound from separate preclinical studies in pancreatic cancer models.
Table 1: Efficacy of Capecitabine in Pancreatic Cancer Xenograft and Allograft Models
| Study | Animal Model | Cell Line | Treatment Regimen | Key Findings |
| Courtin et al., 2013[1][2][3][4] | KPC Mice (Genetically Engineered Model) | N/A (spontaneous tumors) | 755 mg/kg, oral, 5 days/week | Median survival of 8 days (vs. 10.5 days for gemcitabine, p=0.61)[1] |
| Courtin et al., 2013[1][2][3][4] | Nude Mice (Allograft) | K8484 (from KPC mouse) | 755 mg/kg, oral, 5 days/week for 2 weeks | Significant tumor growth inhibition compared to control[1] |
| Heestand et al., 2005[5][6][7] | Athymic Mice (Xenograft) | BxPC-3 | 350 mg/kg, oral, days 0-13 and 24-37 | Monotherapy resulted in a tumor tripling time of 28 days (vs. ~20 days for untreated control)[6] |
Table 2: Efficacy of this compound in a Pancreatic Cancer Xenograft Model
| Study | Animal Model | Cell Line | Treatment Regimen | Key Findings |
| Tsujie et al., 2006[8] | BALB/c nu/nu Mice (Xenograft) | MiaPaCa-2 | 15.3 mg/kg/day (tegafur), oral, for 14 days | UFT alone showed a modest, non-significant tumor growth inhibition compared to the untreated control group. The primary focus of the study was the synergistic effect with gemcitabine.[8] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following sections outline the experimental protocols from the cited studies.
Capecitabine Studies
-
Courtin et al., 2013:
-
Animal Models: Genetically engineered KPC (LSL-KrasG12D/+; LSL-Trp53R172H/+; Pdx-1-Cre) mice that spontaneously develop pancreatic ductal adenocarcinoma (PDAC), and nude mice for allografts.[1][2]
-
Cell Line: K8484 cell line, derived from a KPC mouse tumor.[1][2]
-
Drug Administration: Capecitabine was administered orally at a dose of 755 mg/kg, once daily, for 5 consecutive days per week.[1]
-
Efficacy Assessment: Tumor growth was monitored by caliper measurements. Survival was the primary endpoint in the KPC model study.[1]
-
-
Heestand et al., 2005:
This compound Study
-
Tsujie et al., 2006:
-
Animal Model: BALB/c nu/nu mice.[8]
-
Cell Line: Human pancreatic cancer cell line MiaPaCa-2 was injected subcutaneously.[8]
-
Drug Administration: Uracil-tegafur (UFT) was administered orally at a daily dose of 20 mg/kg (equivalent to 15.3 mg/kg of tegafur) for 14 consecutive days.[8]
-
Efficacy Assessment: Tumor volume was measured by calipers. The study also assessed the expression of human equilibrative nucleoside transporter 1 (hENT1) mRNA.[8]
-
Signaling Pathways and Experimental Workflow
Fluoropyrimidine Prodrug Activation Pathway
Both this compound and capecitabine are prodrugs that are metabolically converted to 5-fluorouracil (5-FU). The activation of capecitabine involves a three-step enzymatic process, with the final conversion to 5-FU preferentially occurring in tumor tissue due to higher levels of the enzyme thymidine phosphorylase.[1] Tegafur is also converted to 5-FU. Uracil is combined with tegafur to inhibit the degradation of 5-FU by the enzyme dihydropyrimidine dehydrogenase (DPD).
Figure 1: Activation pathways of Capecitabine and this compound to 5-FU.
Generalized Experimental Workflow for Xenograft Studies
The following diagram illustrates a typical workflow for evaluating the efficacy of therapeutic agents in a pancreatic cancer xenograft model.
Figure 2: Generalized workflow for a pancreatic cancer xenograft study.
Conclusion
Based on the available preclinical data, capecitabine has demonstrated anti-tumor efficacy as a single agent in pancreatic cancer xenograft and allograft models.[1][2][3][4][5][6][7] The data for this compound monotherapy in a pancreatic cancer xenograft model is more limited and suggests modest activity, though the study's primary goal was to evaluate it in combination therapy.[8] The differing experimental designs, including the choice of cell lines and animal models, make a direct comparison challenging. Further head-to-head preclinical studies would be necessary to definitively determine the comparative efficacy of these two agents in pancreatic cancer. Researchers and drug development professionals should consider the more robust preclinical data available for capecitabine when designing future studies for pancreatic cancer therapeutics.
References
- 1. Anti-Tumour Efficacy of Capecitabine in a Genetically Engineered Mouse Model of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Tumour Efficacy of Capecitabine in a Genetically Engineered Mouse Model of Pancreatic Cancer | PLOS One [journals.plos.org]
- 3. Anti-tumour efficacy of capecitabine in a genetically engineered mouse model of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. doaj.org [doaj.org]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Schedule-dependent therapeutic effects of gemcitabine combined with uracil-tegafur in a human pancreatic cancer xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Tegafur-Uracil's Efficacy: A Comparative Guide to in situ Thymidylate Synthase Inhibition
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Tegafur-Uracil's performance in inhibiting thymidylate synthase (TS) in situ, supported by experimental data and detailed methodologies.
This compound, a combination oral fluoropyrimidine, is a cornerstone in the treatment of various cancers, primarily colorectal and gastric cancer.[1] Its cytotoxic effect is mediated through the inhibition of thymidylate synthase, a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication.[2][3] This guide delves into the in situ validation of this compound's effect on TS, comparing it with other fluoropyrimidines and providing the necessary experimental framework for its assessment.
Mechanism of Action: A Synergistic Approach
Tegafur is a prodrug that is gradually converted to the active cytotoxic agent 5-fluorouracil (5-FU) in the body.[2] Uracil, the second component, competitively inhibits dihydropyrimidine dehydrogenase (DPD), the primary enzyme responsible for the degradation of 5-FU.[4] This synergistic combination leads to sustained and higher concentrations of 5-FU in the plasma and tumor tissues, thereby enhancing its anti-tumor activity.[4]
The active metabolite of 5-FU, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), exerts its cytotoxic effect by forming a stable ternary complex with thymidylate synthase and the reduced folate cofactor, 5,10-methylenetetrahydrofolate.[5] This complex blocks the binding of the natural substrate, deoxyuridine monophosphate (dUMP), effectively inhibiting dTMP synthesis and leading to "thymineless death" in rapidly dividing cancer cells.[3]
Mechanism of this compound Action
Comparative Efficacy of Thymidylate Synthase Inhibition
The in situ thymidylate synthase inhibition rate (TSIR) is a key pharmacodynamic marker for assessing the efficacy of fluoropyrimidine-based therapies. Studies have demonstrated that this compound (often in the formulation known as UFT) effectively inhibits TS in tumor tissues.
| Treatment Regimen | Cancer Type | TS Inhibition Rate (TSIR) | Reference |
| UFT (this compound) alone | Gastric Cancer | 14% - 50% | [6] |
| UFT + Leucovorin | Gastric Cancer | 55% or higher in 75% of patients | [6] |
| UFT (600 mg/day for 7 days) | Uroepithelial Carcinoma | Mean of 36% in tumor tissue | [7] |
| UFT (600 mg/day for 7 days) | Normal Uroepithelial Tissue | Mean of 21% in tumor tissue | [7] |
| 5-Fluorouracil (5-FU) | Murine Colon Adenocarcinomas | Rapid decrease in free TS levels | [8] |
| Raltitrexed | - | Potent TS inhibitor | [9] |
Note: Direct comparative in situ TSIR data for this compound, 5-FU, and Raltitrexed under identical conditions is limited in the reviewed literature. The data presented is from separate studies and should be interpreted with caution.
Studies have indicated that UFT may have longer and more potent inhibitory effects on DNA replication compared to 5-FU. Furthermore, the addition of leucovorin, which stabilizes the ternary complex, has been shown to significantly enhance the TSIR of UFT.[6] Raltitrexed is another potent thymidylate synthase inhibitor, but its primary mechanism is as a direct folate analogue inhibitor, distinguishing it from the fluoropyrimidines.[9]
Experimental Protocols for In Situ Validation
The validation of TS inhibition in situ typically involves the collection of tumor biopsies from patients following drug administration and subsequent laboratory analysis. The FdUMP-binding assay is a commonly employed method to determine both the total TS levels and the extent of inhibition.
Protocol: In Situ Thymidylate Synthase Inhibition Rate (TSIR) Determination via FdUMP-Binding Assay
1. Tissue Homogenization:
-
Immediately after surgical resection, tumor and adjacent normal tissue samples are snap-frozen in liquid nitrogen and stored at -80°C.
-
Frozen tissue is pulverized and homogenized in a cold buffer (e.g., Tris-HCl with protease inhibitors).
-
The homogenate is then centrifuged at high speed to obtain a cytosolic extract.
2. Determination of Free TS:
-
An aliquot of the cytosolic extract is incubated with a saturating concentration of [³H]FdUMP and the cofactor 5,10-methylenetetrahydrofolate.
-
The mixture is incubated to allow the formation of the stable ternary complex with the free (uninhibited) TS.
-
The unbound [³H]FdUMP is removed, typically by charcoal adsorption.
-
The radioactivity of the bound complex is measured using liquid scintillation counting, which corresponds to the amount of free TS.
3. Determination of Total TS:
-
A second aliquot of the cytosolic extract is treated to dissociate the in vivo-formed ternary complexes (e.g., through heat or chemical treatment) to release all TS.
-
The sample is then incubated with [³H]FdUMP as described above to measure the total amount of TS.
4. Calculation of TSIR:
-
The TSIR is calculated using the following formula: TSIR (%) = [1 - (Free TS / Total TS)] x 100
Experimental Workflow for TSIR Determination
Alternative and Emerging Methodologies
While the FdUMP-binding assay is a well-established method, other techniques are available and emerging for the in situ validation of TS inhibition:
-
Enzyme-Linked Immunosorbent Assay (ELISA): Highly sensitive and specific assays have been developed to quantify total TS protein levels in tumor tissues.[2][10]
-
Tritium Release Assay: This method measures TS activity by tracking the release of tritium from a radiolabeled dUMP precursor.[11]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Newer LC-MS-based assays offer high efficiency and do not require radioactive materials, making them a promising alternative.[1]
Logical Framework for Comparative Analysis
The selection of a thymidylate synthase inhibitor for clinical use or further research depends on a multifactorial assessment.
Comparative Analysis Framework
References
- 1. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 2. Quantitation of thymidylate synthase in human tumors using an ultrasensitive enzyme-linked immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacodynamic assay of thymidylate synthase activity in peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Induction of thymidylate synthase as a 5-fluorouracil resistance mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thymidylate synthase inhibition by an oral regimen consisting of this compound (UFT) and low-dose leucovorin for patients with gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Thymidylate synthase inhibition and concentration of 5-fluorouracil after administration of UFT in human uroepithelial carcinomas] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vivo kinetics of thymidylate synthetase inhibition of 5-fluorouracil-sensitive and -resistant murine colon adenocarcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Future potential of thymidylate synthase inhibitors in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitation of thymidylate synthase in human tumors using an ultrasensitive enzyme-linked immunoassay. | Sigma-Aldrich [merckmillipore.com]
- 11. Rapid determination of thymidylate synthase activity and its inhibition in intact L1210 leukemia cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Landscape of Fluoropyrimidine Cross-Resistance: A Comparative Guide for Researchers
For researchers and drug development professionals, understanding the nuances of cross-resistance between fluoropyrimidine-based chemotherapies is critical for advancing cancer treatment. This guide provides a comparative analysis of Tegafur-Uracil (UFT) and other key fluoropyrimidines—5-Fluorouracil (5-FU), Capecitabine, and S-1—supported by experimental data on drug sensitivity and detailed methodologies.
This document synthesizes findings from multiple in vitro studies to illuminate the complex patterns of cross-resistance among these widely used anticancer agents. The data presented herein is intended to serve as a valuable resource for designing preclinical studies and informing the development of novel therapeutic strategies to overcome fluoropyrimidine resistance.
Comparative Cytotoxicity of Fluoropyrimidines in Colorectal Cancer Cell Lines
The following tables summarize the 50% inhibitory concentration (IC50) values of various fluoropyrimidines in parental (sensitive) and drug-resistant colorectal cancer cell lines, as determined by in vitro cytotoxicity assays. These values are crucial indicators of drug sensitivity and the extent of cross-resistance.
| Cell Line | Drug Resistance | IC50 (µM) of 5-FU | IC50 (µM) of FdUrd | Reference |
| DLD-1 (Parental) | N/A | - | - | [1] |
| DLD-1/5-FU | 65.2-fold to 5-FU | - | No cross-resistance | [1] |
| DLD-1/FdUrd | 9.7-fold to FdUrd | 3-fold increase | - | [1] |
Table 1: Cross-Resistance Profile of 5-FU and FdUrd Resistant DLD-1 Cells. This table illustrates that DLD-1 cells made resistant to 5-FU did not show cross-resistance to FdUrd. Conversely, FdUrd-resistant cells exhibited a 3-fold increased resistance to 5-FU[1].
| Cell Line | IC50 (µM) of 5-FU | Reference |
| HT-29 | 18.5 | [2] |
| HCT-116 | 3.5 | [2] |
| SW480 | 12.5 | [2] |
| SW620 | 25.0 | [2] |
Table 2: Baseline Sensitivity of Colorectal Cancer Cell Lines to 5-FU. This table provides the baseline IC50 values for 5-FU in several commonly used colorectal cancer cell lines, offering a reference for sensitivity before the development of resistance.
| Cell Line | Drug Resistance | IC50 of 5-FU | IC50 of Irinotecan | Reference |
| RKO (Parental) | N/A | - | - | [3] |
| RKOr5-FU | ≥ 2.0-fold to 5-FU | ≥ 2.0-fold increase | ≥ 2.0-fold increase | [3] |
Table 3: Cross-Resistance in a 5-FU-Resistant RKO Colorectal Cancer Cell Line. This table shows that a 5-FU-resistant RKO cell line also developed cross-resistance to Irinotecan, indicating a multi-drug resistance phenotype[3].
Experimental Protocols
Detailed methodologies are essential for the replication and validation of cross-resistance studies. Below are summaries of protocols used to establish drug-resistant cell lines and assess cytotoxicity.
Establishment of Drug-Resistant Cell Lines
The development of drug-resistant cancer cell lines is a foundational step in studying resistance mechanisms. A common method involves continuous and step-wise exposure of a parental cell line to escalating concentrations of the selected drug[1][4].
Protocol:
-
Initial Exposure: Parental cancer cell lines are cultured in the presence of a low concentration of the fluoropyrimidine drug (e.g., the IC20 or IC50 value).
-
Dose Escalation: As cells adapt and resume proliferation, the drug concentration is gradually increased in a stepwise manner.
-
Clonal Selection: This process of continuous culture under drug pressure selects for clones that have acquired resistance mechanisms.
-
Characterization: The resulting resistant cell line is then characterized to confirm the degree of resistance, typically by comparing its IC50 value to that of the parental cell line. This process can take several months to a year to establish a stable resistant cell line[4].
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and, by extension, the cytotoxic effects of drugs.
Protocol:
-
Cell Seeding: Cancer cells (both parental and resistant) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the fluoropyrimidine drugs to be tested.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) to allow the drugs to exert their cytotoxic effects.
-
MTT Addition: A solution of MTT is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The IC50 value is calculated by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.
Mechanisms of Fluoropyrimidine Resistance and Cross-Resistance
The development of resistance to fluoropyrimidines is a multifactorial process involving alterations in drug metabolism, target enzymes, and downstream signaling pathways[5]. Understanding these mechanisms is key to predicting and overcoming cross-resistance.
Fluoropyrimidine Metabolic and Action Pathway
The following diagram illustrates the general metabolic pathway of fluoropyrimidines and the key enzymes involved, which are often implicated in resistance.
Caption: General metabolic pathway of fluoropyrimidines.
Key Mechanisms of Acquired Resistance
The following diagram outlines the primary molecular mechanisms that contribute to acquired resistance to fluoropyrimidines.
Caption: Key mechanisms of acquired fluoropyrimidine resistance.
Logical Workflow for Investigating Cross-Resistance
The following diagram outlines a logical workflow for conducting in vitro studies to investigate cross-resistance between different fluoropyrimidines.
Caption: Workflow for in vitro cross-resistance studies.
References
- 1. Different mechanisms of acquired resistance to fluorinated pyrimidines in human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug: 5-Fluorouracil - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 3. Characterising Drug Resistance in the Colorectal Cancer Cell Line RKO - Kent Academic Repository [kar.kent.ac.uk]
- 4. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancernetwork.com [cancernetwork.com]
A Comparative Analysis of Tegafur-Uracil's Toxicity Profile Against Other Fluoropyrimidine Chemotherapies
For researchers and drug development professionals, understanding the nuanced toxicity profiles of chemotherapeutic agents is paramount for advancing cancer treatment. This guide provides a comparative analysis of Tegafur-Uracil (UFT), a combination oral fluoropyrimidine, against its counterparts, intravenous 5-Fluorouracil (5-FU) and oral Capecitabine. This objective comparison is supported by experimental data from clinical trials to inform preclinical and clinical research decisions.
Mechanism of Action: The Role of Uracil in Modulating Tegafur's Toxicity
Tegafur is a prodrug that is metabolized in the body to 5-Fluorouracil (5-FU), the active cytotoxic agent. 5-FU exerts its anticancer effects by inhibiting thymidylate synthase, an enzyme crucial for DNA synthesis and repair. However, 5-FU is rapidly degraded by the enzyme dihydropyrimidine dehydrogenase (DPD), which can limit its efficacy and lead to the formation of toxic metabolites.
This compound is formulated with uracil in a 1:4 molar ratio. Uracil acts as a competitive inhibitor of DPD, thereby slowing the breakdown of 5-FU.[1] This modulation allows for sustained levels of the active drug at the tumor site while potentially reducing systemic toxicity associated with high peak concentrations of 5-FU and its catabolites.[1]
Comparative Toxicity Data from Clinical Trials
The following tables summarize the incidence of common grade 3 or higher adverse events observed in clinical trials comparing this compound with 5-Fluorouracil and Capecitabine in patients with colorectal cancer.
Table 1: this compound (UFT) + Leucovorin (LV) vs. Intravenous 5-Fluorouracil (5-FU) + Leucovorin (LV)
| Adverse Event (Grade ≥3) | UFT + LV (%) | 5-FU + LV (%) | Key Findings |
| Hematological | |||
| Neutropenia | 1 | 56 | Significantly lower incidence with UFT/LV. |
| Febrile Neutropenia | <1 | Not Reported | Fewer episodes observed with UFT/LV. |
| Thrombocytopenia | 0 | 2 | Significantly lower incidence with UFT/LV. |
| Anemia | 3 | 7 | Lower incidence with UFT/LV. |
| Non-Hematological | |||
| Diarrhea | 11-25 | 14-23 | Incidence can be comparable, though some studies show lower rates with UFT/LV. |
| Stomatitis/Mucositis | 1 | 20 | Significantly lower incidence with UFT/LV.[2] |
| Nausea/Vomiting | 4-10 | 6-12 | Generally comparable or slightly lower with UFT/LV. |
| Hand-Foot Syndrome | Not Reported | Not Reported | More commonly associated with Capecitabine. |
| Hyperbilirubinemia | 1-4 | <1 | May be slightly more frequent with UFT/LV. |
Data compiled from multiple clinical trials. Percentages represent the range of reported incidences.
Table 2: this compound (UFT) + Leucovorin (LV) vs. Capecitabine
| Adverse Event (Grade ≥3) | UFT + LV (%) | Capecitabine (%) | Key Findings |
| Hematological | |||
| Neutropenia | 1-2 | 2-3 | Generally low and comparable for both. |
| Anemia | 1-2 | 2-4 | Comparable low incidences. |
| Non-Hematological | |||
| Diarrhea | 11-14 | 13-19 | Comparable, with some studies suggesting slightly lower rates for UFT/LV. |
| Hand-Foot Syndrome | 0-1 | 11-24 | Significantly lower incidence with UFT/LV.[3] |
| Nausea | 2-3 | 3-5 | Comparable low incidences. |
| Stomatitis | 1 | 2 | Comparable low incidences. |
Data compiled from studies in elderly or frail patients. Percentages represent the range of reported incidences.
Overall, clinical data suggests that this compound offers a favorable safety profile, particularly concerning myelosuppression and stomatitis/mucositis when compared to intravenous 5-FU.[2] When compared to Capecitabine, the most notable advantage of this compound is the significantly lower incidence of hand-foot syndrome.[3]
Experimental Protocols
To provide a framework for preclinical toxicity assessment, the following are representative protocols for in vitro and in vivo studies.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Principle: Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that is largely impermeable to cell membranes. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HT-29, HCT116 for colorectal cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound, 5-FU, and Capecitabine in culture medium. Replace the existing medium in the wells with the drug-containing medium. Include untreated cells as a negative control and a vehicle control (if applicable).
-
Incubation: Incubate the cells with the drugs for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for another 3-4 hours.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated control. Plot a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) value for each drug.
In Vivo Toxicity Assessment in a Murine Model
This protocol outlines a general procedure for evaluating the systemic toxicity of chemotherapeutic agents in mice.
Animal Model: Female BALB/c or C57BL/6 mice, 6-8 weeks old.
Protocol:
-
Acclimatization: House the mice for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).
-
Grouping and Dosing: Randomly assign mice to different treatment groups (e.g., vehicle control, this compound, 5-FU, Capecitabine). The drugs are administered at clinically relevant doses, adjusted for the animal model. Administration can be oral (gavage) for this compound and Capecitabine, or intravenous/intraperitoneal for 5-FU.
-
Monitoring:
-
Body Weight: Record the body weight of each mouse daily. Significant weight loss (>15-20%) is a key indicator of toxicity.
-
Clinical Signs: Observe the mice daily for any clinical signs of toxicity, such as changes in posture, activity, fur texture, and signs of diarrhea or dehydration.
-
Hematology: Collect blood samples at specified time points (e.g., weekly) via tail vein or retro-orbital sinus for complete blood counts (CBC) to assess for myelosuppression (neutropenia, anemia, thrombocytopenia).
-
-
Termination and Necropsy: At the end of the study period, euthanize the mice. Perform a gross necropsy to examine major organs for any abnormalities.
-
Histopathology: Collect major organs (liver, kidney, spleen, heart, intestines) and fix them in 10% neutral buffered formalin. Process the tissues for histopathological examination to identify any drug-induced organ damage.
-
Biochemical Analysis: Collect blood at termination for serum chemistry analysis to assess liver and kidney function (e.g., ALT, AST, creatinine, BUN).
Conclusion
The available data indicates that this compound presents a distinct and often more favorable toxicity profile compared to intravenous 5-FU and oral Capecitabine. Its primary advantages lie in the reduced incidence of myelosuppression and stomatitis compared to 5-FU, and a significantly lower risk of hand-foot syndrome compared to Capecitabine. These differences are clinically significant and can impact patient quality of life and treatment adherence. For researchers, these findings underscore the importance of considering the specific toxicity profiles of fluoropyrimidines in the design of future clinical trials and the development of novel combination therapies. The provided experimental protocols offer a foundation for further preclinical investigation into the mechanisms underlying these differential toxicities.
References
Safety Operating Guide
Proper Disposal of Tegafur-Uracil: A Guide for Laboratory Professionals
The proper disposal of Tegafur-Uracil, an oral chemotherapy agent, is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. As a cytotoxic and antineoplastic drug, this compound and any materials it comes into contact with must be handled as hazardous waste.[1][2] Adherence to established protocols is essential for minimizing exposure risks and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before beginning any procedure that involves this compound, it is imperative to consult the specific Safety Data Sheet (SDS) for the formulation being used.[3] Personnel must be trained in handling cytotoxic substances and be fully aware of the potential hazards.[4]
Personal Protective Equipment (PPE): Appropriate PPE is mandatory to prevent exposure through inhalation, skin contact, or ingestion.[5][6] The following table summarizes the required PPE for handling this compound waste.
| PPE Component | Specification | Rationale |
| Gloves | Chemotherapy-tested, powder-free nitrile gloves (double gloving recommended) | Prevents skin contact with the cytotoxic agent.[6] |
| Gown | Disposable, impermeable, long-sleeved gown with back closure | Protects skin and personal clothing from contamination.[5][7] |
| Eye Protection | Safety goggles or a face shield | Prevents splashes and aerosols from contacting the eyes.[3] |
| Respiratory Protection | A respirator mask (e.g., N95 or P2) may be required, especially when there is a risk of aerosol or dust formation.[3][5] | Protects against inhalation of hazardous particles. |
Step-by-Step Disposal Protocol
The disposal of this compound waste must follow a strict, documented procedure to ensure safety and regulatory compliance.
Step 1: Segregation of Waste Immediately at the point of generation, segregate all this compound contaminated waste from other waste streams.[1][4] This includes:
-
Unused or expired this compound tablets or capsules.
-
Contaminated labware (e.g., vials, pipettes, petri dishes).
-
Contaminated PPE (gloves, gowns, etc.).
-
Materials used for cleaning spills (e.g., absorbent pads, wipes).[6]
Step 2: Containment and Labeling Place all contaminated materials into designated, leak-proof, and puncture-resistant containers.[5]
-
Non-Sharp Waste: Use thick, color-coded plastic bags (e.g., polypropylene bags at least 2-4 mm thick) or rigid containers clearly labeled with the cytotoxic symbol.[1][4] These containers are often yellow with a purple lid or otherwise marked according to institutional and regional guidelines.[1]
-
Sharps Waste: Any contaminated sharps, such as needles or broken glass, must be placed directly into a designated cytotoxic sharps container.[1][7]
-
All containers must be securely sealed to prevent leakage or spillage during transport.[5]
Step 3: Storage Store sealed cytotoxic waste containers in a designated, secure, and well-ventilated area, isolated from other materials.[4] This storage area should have limited access and be clearly marked with appropriate hazard warnings.
Step 4: Professional Disposal this compound waste is classified as hazardous/special waste and must be disposed of by a licensed hazardous waste management company.[1] Do not dispose of this waste through standard laboratory trash or down the drain.[1][8] Discharging cytotoxic agents into the sewer system is prohibited and can cause significant environmental harm.[1]
Step 5: Documentation Maintain meticulous records of all hazardous waste disposal. This includes the quantities of waste generated, the date of disposal, and copies of waste manifests provided by the disposal company. This documentation is crucial for regulatory compliance.
Spill Management
In the event of a spill, evacuate the immediate area and follow these steps:
-
Alert Personnel: Inform others in the vicinity of the spill.
-
Don PPE: Use a full set of the PPE detailed above. A spill kit should be readily available.[5]
-
Containment: Working from the outside in, cover the spill with absorbent materials from a cytotoxic spill kit.[7]
-
Cleaning: Carefully clean the area, placing all contaminated cleaning materials into the cytotoxic waste container.
-
Decontamination: Decontaminate the surface according to your institution's established protocols.
-
Documentation: Report and document the spill in accordance with laboratory and institutional procedures.[7]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. Cytotoxic and cytostatic drugs | NetRegs | Environmental guidance for your business in Northern Ireland & Scotland [netregs.org.uk]
- 2. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. danielshealth.ca [danielshealth.ca]
- 5. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 6. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 8. fishersci.fi [fishersci.fi]
Safeguarding Researchers: A Comprehensive Guide to Handling Tegafur-Uracil
Essential safety protocols and logistical plans are critical for the protection of laboratory personnel handling Tegafur-Uracil. This guide provides immediate, procedural, and step-by-step guidance for researchers, scientists, and drug development professionals. By adhering to these protocols, institutions can foster a culture of safety and build deep trust in their commitment to protecting their most valuable asset: their people.
This compound, an oral chemotherapy agent, is a combination of the prodrug tegafur and uracil. Tegafur is converted in the body to 5-fluorouracil (5-FU), a potent antineoplastic agent. Due to its cytotoxic nature, stringent safety measures must be implemented to prevent occupational exposure. While some safety data sheets (SDS) for the combined product may classify it as non-hazardous, the active component, tegafur, is recognized as hazardous. Therefore, it is imperative to handle this compound with the same precautions as other cytotoxic drugs.
Personal Protective Equipment (PPE) and Decontamination
A multi-layered approach to personal protection is paramount when handling this compound. This includes the use of specific types of gloves, gowns, respiratory, and eye protection. Decontamination procedures are equally critical to prevent the spread of contamination.
| PPE / Decontamination Parameter | Specification | Rationale |
| Glove Type | Powder-free nitrile gloves tested for use with chemotherapy drugs (ASTM D6978-05). | Nitrile provides good chemical resistance. Testing to ASTM D6978-05 ensures the gloves have been evaluated for resistance to permeation by chemotherapy drugs. |
| Gloving Practice | Double gloving is recommended. The inner glove should be worn under the gown cuff, and the outer glove over the cuff. | Provides an additional barrier and protects the gown from contamination. |
| Glove Change Frequency | Change gloves every 30-60 minutes or immediately if contaminated, torn, or punctured. | Reduces the risk of permeation and contamination. |
| Gown | Disposable, lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting elastic or knit cuffs. | Protects the wearer's clothing and skin from contamination. |
| Respiratory Protection | A NIOSH-certified N95 or higher respirator is required when handling powders or if there is a risk of aerosolization. | Protects against inhalation of hazardous drug particles. |
| Eye Protection | Safety glasses with side shields or goggles. A full-face shield should be worn if there is a risk of splashing. | Protects the eyes from splashes and aerosols. |
| Decontamination Agent | A solution of 0.5% sodium hypochlorite followed by a rinse with 70% isopropyl alcohol and then water is effective for decontaminating surfaces from 5-FU.[1][2] | Sodium hypochlorite effectively degrades 5-FU, while alcohol and water rinses remove residues. |
Operational Plan for Handling this compound
A clear and logical workflow is essential for the safe handling of this compound from receipt to disposal.
Disposal Plan for this compound Waste
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and exposure to others. All waste contaminated with this compound is considered hazardous chemotherapeutic waste.
-
Segregation: All contaminated waste must be segregated from regular laboratory trash.
-
Containers: Use designated, leak-proof, and puncture-resistant containers clearly labeled as "Chemotherapeutic Waste" or "Cytotoxic Waste." These containers are often yellow.[2][3]
-
Contaminated Materials: This includes, but is not limited to:
-
Unused or expired this compound.
-
All used PPE (gloves, gowns, masks, etc.).
-
Disposable labware (pipette tips, tubes, flasks).
-
Spill cleanup materials.
-
-
Sharps: All contaminated sharps (needles, scalpels) must be placed in a designated chemotherapy sharps container.
-
Deactivation of Liquid Waste: Liquid waste containing this compound should be collected in a sealed, leak-proof container. Some institutional procedures may require chemical deactivation before disposal. Consult your institution's Environmental Health and Safety (EHS) department for specific protocols. Do not pour liquid chemotherapeutic waste down the drain.[3]
-
Final Disposal: All chemotherapeutic waste must be disposed of through a licensed hazardous waste contractor, typically by high-temperature incineration.[3][4]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
